Dehydrorotenone
Description
from Tephrosia egregia; structure in first source
Structure
2D Structure
Properties
CAS No. |
3466-09-9 |
|---|---|
Molecular Formula |
C23H20O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(6R)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3/t16-/m1/s1 |
InChI Key |
GFERNZCCTZEIET-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dehydrorotenone; |
Origin of Product |
United States |
Foundational & Exploratory
Dehydrorotenone: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrorotenone, a naturally occurring rotenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential signaling pathways and biological effects. Quantitative data from relevant studies are summarized, and experimental workflows are presented to aid in future research and development.
Natural Sources of this compound
This compound is primarily found in plant species belonging to the Leguminosae (Fabaceae) family, often co-occurring with the more abundant rotenone. It has also been identified as a degradation product of rotenone.
Key Natural Sources:
-
Tephrosia Species: this compound has been reported in the stems and leaves of Tephrosia candida and in Tephrosia egregia.[1][2] These plants produce a variety of flavonoids and rotenoids, with this compound contributing to their insecticidal properties.[1]
-
Derris Species: Several Derris species are known sources of rotenoids. This compound has been specifically mentioned in relation to Derris montana and Derris trifoliata.[2][3] While quantitative data for this compound is limited, the rotenone content in Derris elliptica can be as high as 0.2870% in the stems and up to 46.1% (w/w) in crude root extracts, suggesting the potential for this compound presence.[4][5]
-
Degradation of Rotenone: Rotenone is known to decompose into this compound and other compounds upon exposure to light and air.[6] This makes aged or improperly stored rotenone samples a potential source of this compound.
Isolation and Purification Methods
The isolation of this compound can be achieved from both natural plant sources and through the chemical transformation of rotenone. The choice of method depends on the desired yield and purity.
Extraction from Plant Material
Standard extraction techniques for rotenoids can be applied to isolate this compound from plant matrices.
Table 1: Comparison of Extraction Methods for Rotenoids from Derris Species
| Extraction Method | Solvent(s) | Plant Part | Duration | Key Findings | Reference |
| Maceration | Chloroform | Stem and Root | 72 hours | Rotenone content of 40.6% (w/w) in crude extract. | [4] |
| Pressurized Liquid Extraction (PLE) | Chloroform | Stem and Root | 30 minutes | Higher extraction efficiency with rotenone content of 46.1% (w/w) in crude extract; less time and solvent consuming. | [4] |
| Normal Soaking Extraction (NSE) | Acetone (95% v/v) | Fine Roots | 24 hours | Yielded the highest amount of rotenone (1.14% w/w) from Derris fine roots. | [7][8] |
| Soxhlet Extraction | 95% Ethanol | Stems | Exhaustive | Used to prepare extracts for quantitative analysis of rotenone. | [9] |
General Experimental Protocol for Extraction:
-
Sample Preparation: The plant material (e.g., dried and powdered roots or stems) is collected. For instance, 30 kg of fresh Derris root can be washed, chopped into 1-1.5 cm pieces, and oven-dried at 40°C for 72 hours.[7] The dried material is then ground into a powder.[7]
-
Extraction: The powdered material is subjected to extraction using a chosen solvent and method (e.g., maceration, PLE, or NSE). For NSE, a solvent-to-solid ratio of 10 ml/g is often utilized with a solvent like acetone.[10]
-
Filtration and Concentration: The resulting liquid extract is filtered to remove solid debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation from Thermolysis of Rotenone
This compound can be effectively isolated as a transformation product of rotenone.
Experimental Protocol for Isolation via Thermolysis:
-
Thermolysis: Pure rotenone (1 g) is dissolved in distilled water (2 L) and subjected to heat treatment (autoclaving) for 12 hours.[11]
-
Solvent Removal: After cooling, the water is removed to obtain a residue containing the transformation products.[11]
-
Column Chromatography: A portion of the residue (e.g., 775 mg) is subjected to column chromatography. A YMC gel ODS-AQ-HG (1 cm i.d. × 36 cm) column with a mobile phase of aqueous methanol can be used for initial separation.[11]
-
Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). A YMC-prep column (20 mm i.d. × 250 mm) with a mobile phase of acetonitrile and water can be employed to yield pure this compound.[11]
Analytical Methods for Quantification
Several analytical techniques are suitable for the qualitative and quantitative analysis of this compound in extracts.
Table 2: Analytical Techniques for Rotenoid Analysis
| Analytical Method | Key Features | Application | Reference |
| TLC-Densitometry | A validated method for quantifying rotenone in D. elliptica stem extracts. | Quantification of major rotenoids. | [5] |
| UPLC | Developed for the quantitative analysis of rotenone and deguelin in biopesticides. | High-resolution separation and quantification. | [12] |
| HTHRGC-MS | Allows for the rapid analysis of crude extracts without derivatization. | Profiling of rotenoids and other secondary metabolites. | [13] |
| RP-HPLC | A standard method for the analysis of rotenoid content in plant extracts. | Routine analysis and quality control. | [7] |
Biological Activity and Signaling Pathways
While research specifically on this compound is limited, the biological activities of the closely related compounds, rotenone and dihydrorotenone, provide strong indications of its potential mechanisms of action.
Inhibition of Mitochondrial Complex I
Rotenone is a well-established inhibitor of mitochondrial respiratory chain complex I.[6][14] This inhibition leads to an increase in the production of reactive oxygen species (ROS), which can trigger apoptosis.[14][15] Given the structural similarity, it is highly probable that this compound also targets mitochondrial complex I.
Caption: Proposed mechanism of this compound-induced apoptosis via mitochondrial complex I inhibition.
Induction of Endoplasmic Reticulum Stress and p38 Signaling
Studies on dihydrorotenone, another rotenoid, have shown that it induces apoptosis in human plasma cells by triggering endoplasmic reticulum (ER) stress and activating the p38 signaling pathway.[16] This occurs independently of the JNK signaling pathway, which is activated by rotenone.[16]
Caption: Dihydrorotenone-induced ER stress and p38-mediated apoptosis signaling pathway.
Experimental Workflows
Workflow for Isolation and Identification from Plant Material
Caption: General workflow for the isolation of this compound from plant sources.
Workflow for Evaluating Biological Activity
Caption: Experimental workflow for assessing the biological activity of this compound.
Conclusion
This compound is a naturally occurring rotenoid with potential for further investigation, particularly in the context of its biological activities. While present in several plant species, its isolation can also be efficiently achieved through the chemical transformation of rotenone. The methodologies and workflows presented in this guide provide a framework for researchers to explore the therapeutic and biotechnological potential of this compound. Further studies are warranted to elucidate the specific signaling pathways modulated by this compound and to quantify its presence in various natural sources.
References
- 1. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Extraction of rotenone from Derris elliptica and Derris malaccensis by pressurized liquid extraction compared with maceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A Study of Rotenone from Derris Roots of Varies Location, Plant Parts and Types of Solvent Used | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Changes in the antioxidant systems as part of the signaling pathway responsible for the programmed cell death activated by nitric oxide and reactive oxygen species in tobacco Bright-Yellow 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Thermolysis Transformation Products of Rotenone on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Natural Pesticide Dihydrorotenone Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway | PLOS One [journals.plos.org]
Dehydrorotenone: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrorotenone, a derivative of the naturally occurring insecticide Rotenone, is a compound of increasing interest in biomedical research. Its potential pharmacological activities, including antioxidant and neuroprotective effects, warrant a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with experimental methodologies and visual representations of its mechanism of action and analytical workflows.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods and drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀O₆ | [1] |
| Molecular Weight | 392.4 g/mol | [1][2] |
| Melting Point | 214-215 °C | |
| Boiling Point | Not experimentally determined. Estimated to be high with decomposition. | |
| Solubility | ||
| Water | Practically insoluble | Inferred from Rotenone[3] |
| Ethanol | Soluble | Inferred from Rotenone[3] |
| DMSO | Soluble | Inferred from Dihydrorotenone[4] |
| Chloroform | Soluble | Inferred from Rotenone[3] |
| pKa | Not experimentally determined. As a neutral molecule, it is not expected to have a significant pKa in the physiological range. | |
| LogP (Octanol-Water Partition Coefficient) | 4.0 (Computed) | [2] |
| CAS Registry Number | 3466-09-9 | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical and analytical parameters of this compound are outlined below.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) while being observed through a magnifying lens.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust method for the separation, identification, and quantification of this compound.[5]
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a mixture of chloroform and isooctane (e.g., 35:65 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 294 nm.[5]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
A standard stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or chloroform).
-
Working standards are prepared by diluting the stock solution to a range of concentrations to generate a calibration curve.
-
Unknown samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
-
Quantification: The concentration of this compound in a sample is determined by comparing its peak area to the calibration curve generated from the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
-
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired.
-
Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.[6]
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS).
-
Ionization Techniques: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.
-
Analysis:
-
The mass spectrum will show the molecular ion peak [M+H]⁺ or [M]⁺, confirming the molecular weight.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain a characteristic fragmentation pattern, which can be used for structural confirmation and in quantitative studies.
-
Visualizations
Signaling Pathway: Inhibition of Mitochondrial Complex I and Oxidative Stress
Rotenoids, including this compound, are known inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3] This inhibition leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a pathway implicated in neurodegenerative processes.
Caption: Inhibition of Mitochondrial Complex I by this compound.
Experimental Workflow: HPLC Analysis of this compound
The following diagram illustrates a typical workflow for the analysis of this compound in a plant extract using HPLC.[7][8][9][10]
Caption: Workflow for HPLC analysis of this compound from a plant extract.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Separation of rotenoids and the determination of rotenone in pesticide formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Rotenone and Five Rotenoids in CFT Legumine Piscicide Formulation via High Resolution Mass Spectrometry and a New High-Throughput Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
Dehydrorotenone: An In-depth Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrorotenone, a natural analog of the well-studied pesticide rotenone, is emerging as a molecule of interest for its distinct biological activities. While sharing structural similarities with rotenone, this compound exhibits a nuanced mechanism of action with implications for toxicology, immunology, and oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on biological systems, with a focus on its molecular targets, signaling pathways, and cellular consequences. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the underlying molecular processes to serve as a valuable resource for researchers and professionals in the life sciences.
Introduction
This compound is a naturally occurring isoflavonoid found in several plant species and is a close structural analog of rotenone, a widely used pesticide known for its potent inhibition of mitochondrial complex I.[1] While rotenone's neurotoxicity and its use in creating experimental models of Parkinson's disease are well-documented, the biological effects of this compound are less extensively characterized.[2] Recent research, however, has begun to shed light on its unique bioactivities, particularly its ability to induce apoptosis in various cell types, including human plasma cells and cancer cells.
This guide aims to provide a detailed technical overview of the known mechanisms of action of this compound, distinguishing its effects from those of rotenone where possible. It will cover its impact on mitochondrial function, the induction of endoplasmic reticulum (ER) stress, and the activation of specific signaling cascades that ultimately lead to programmed cell death.
Core Mechanism of Action
The primary mechanism of action of this compound revolves around its ability to induce cellular stress, leading to apoptosis. This is achieved through a multi-pronged attack on key cellular organelles and signaling pathways.
Mitochondrial Dysfunction
Despite its weaker direct inhibition of complex I, this compound treatment leads to a notable decrease in mitochondrial membrane potential (ΔΨm) in a dose-dependent manner.[1] This dissipation of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A significant aspect of this compound's mechanism of action is the induction of endoplasmic reticulum (ER) stress.[1] The ER is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR).
This compound treatment leads to the upregulation of key UPR-associated proteins:
-
GRP78 (Glucose-Regulated Protein 78): Also known as BiP, this molecular chaperone is a master regulator of the UPR. Its upregulation is a hallmark of ER stress.[1]
-
ATF4 (Activating Transcription Factor 4): A key transcription factor that is preferentially translated during ER stress and controls the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis.
-
CHOP (C/EBP Homologous Protein): A pro-apoptotic transcription factor that is induced during severe or prolonged ER stress.
The activation of the UPR by this compound suggests that the cell's protein-folding capacity is overwhelmed, leading to a state of cellular distress that can ultimately trigger apoptosis.
Activation of the p38 MAPK Signaling Pathway
This compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a key signaling cascade that is activated in response to a variety of cellular stresses, including oxidative stress, inflammatory cytokines, and ER stress.
The activation of p38 by this compound is a crucial step in the induction of apoptosis. Inhibition of the p38 pathway has been shown to partially block this compound-induced apoptosis, confirming its role in the cell death process.[1] Notably, this compound does not appear to activate the c-Jun N-terminal kinase (JNK) signaling pathway, another major stress-activated MAPK pathway.[1] This selective activation of p38 highlights a specific signaling response to this compound-induced stress.
Induction of Apoptosis
The culmination of mitochondrial dysfunction, ER stress, and p38 MAPK activation is the induction of apoptosis, or programmed cell death. This compound has been demonstrated to induce apoptosis in a dose-dependent manner in various cell lines, including human plasma cells (LP-1, OPM2, KMS11, and U266) and a wide range of cancer cell lines.[1][3]
The apoptotic process induced by this compound involves the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, this compound treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[4]
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: Inhibition of Mitochondrial Complex I
| Compound | Target | IC50 | Notes |
| Dehydromonocrotaline | Mitochondrial Complex I | 62.06 µM | A "dehydro" pyrrolizidine alkaloid, not this compound. Provided for context on a dehydro- compound's potency.[5] |
| This compound | Mitochondrial Complex I | Not Available | Reported to be ~600-fold less potent than rotenone. |
Table 2: Induction of Apoptosis in Human Plasma Cell Lines
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| LP-1 | DMSO (Control) | - | 11.2 |
| LP-1 | This compound | 15 | 47.19 |
| LP-1 | This compound | 30 | 58.21 |
| OPM2 | DMSO (Control) | - | 11.15 |
| OPM2 | This compound | 15 | 23.91 |
| OPM2 | This compound | 30 | 51.64 |
Data extracted from Zhang et al., 2013.[6]
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue Type | IC50 (µM) |
| HSC-4 | Head and Neck | 0.010880 |
| HCC1954 | Breast | 0.010907 |
| MOLT-4 | Lymphoblastic Leukemia | 0.011473 |
| HL-60 | Acute Myeloid Leukemia | 0.018721 |
| NCI-H23 | Lung Adenocarcinoma | 0.019060 |
| MFE-296 | Endometrium | 0.019988 |
| HuH-7 | Liver | 0.020576 |
| LP-1 | Myeloma | 0.038895 |
| MCF7 | Breast | 0.043382 |
| HeLa | Cervix | 0.051538 |
| HT-1080 | Fibrosarcoma | 0.051498 |
Abridged data from the Genomics of Drug Sensitivity in Cancer (GDSC) database. A comprehensive list of 715 cell lines is available through the GDSC portal.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Reagents
-
Cell Lines: Human plasma cell lines (LP-1, OPM2, KMS11, U266) and various cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) is run in parallel in all experiments.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This method is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for ER Stress and p38 MAPK Activation
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, ATF4, CHOP, p-p38, total p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial membrane.
-
Cell Treatment: Treat cells with this compound as described above.
-
Dye Loading: Add a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 to the cell culture and incubate according to the manufacturer's instructions.
-
Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Reactive Oxygen Species (ROS) Detection
This method is used to measure the production of intracellular ROS.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Core mechanism of action of this compound.
Figure 2: Experimental workflow for apoptosis detection.
Figure 3: Western blot experimental workflow.
Conclusion and Future Directions
This compound presents a fascinating case of a natural compound with a multi-faceted mechanism of action. While it shares the mitochondrial inhibitory properties of its well-known analog, rotenone, its significantly lower potency at complex I suggests that other mechanisms, particularly the induction of ER stress and the specific activation of the p38 MAPK pathway, play a more prominent role in its biological effects. The induction of apoptosis in a wide range of cancer cell lines at low micromolar concentrations highlights its potential as a lead compound for anticancer drug development.
Future research should focus on several key areas. A precise determination of the IC50 value of this compound for mitochondrial complex I is needed for a more accurate comparison with rotenone. The direct link between this compound and the production of reactive oxygen species (ROS) needs to be experimentally verified. Furthermore, the neurotoxic potential of this compound, in contrast to rotenone, remains an important area for investigation to fully understand its safety profile. Elucidating the upstream sensors that detect this compound-induced stress and initiate the p38 MAPK signaling cascade will provide a more complete picture of its mechanism of action. As our understanding of this compound's biological activities deepens, so too will its potential for therapeutic applications.
References
- 1. Drug: Dihydrorotenone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Correction: The Natural Pesticide Dihydrorotenone Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug: Dihydrorotenone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Natural Pesticide Dihydrorotenone Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway | PLOS One [journals.plos.org]
Dehydrorotenone Biosynthesis in Plants: A Technical Guide for Researchers
An In-Depth Exploration of the Core Biosynthetic Pathway, Regulatory Mechanisms, and Experimental Methodologies
Introduction
Dehydrorotenone, a key intermediate in the biosynthesis of the potent insecticide and piscicide rotenone, belongs to the rotenoid class of isoflavonoids. These specialized metabolites are primarily found in plants of the Leguminosae family, notably in the genera Derris, Lonchocarpus, and Tephrosia. The intricate biosynthetic pathway leading to this compound is a subject of significant interest for researchers in natural product chemistry, plant biochemistry, and drug development due to the diverse biological activities of rotenoids. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its regulation, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a specialized branch of the well-characterized isoflavonoid pathway. The overall process can be conceptualized in four major phases, beginning with the general phenylpropanoid pathway and culminating in the formation of the characteristic rotenoid core.
Phase 1: Phenylpropanoid and Chalcone Synthesis
The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.
Subsequently, chalcone synthase (CHS) , a pivotal enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.
Phase 2: Isoflavone Skeleton Formation
The formation of the isoflavone backbone is the defining step that diverts intermediates from the general flavonoid pathway.
-
Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin, a flavanone.
-
Isoflavone synthase (IFS): A key cytochrome P450 enzyme that catalyzes an aryl migration reaction, converting the flavanone naringenin into the isoflavone genistein. In some species, liquiritigenin (a flavanone) is converted to the isoflavone daidzein.
Phase 3: Hydroxylation, Methoxylation, and Prenylation
This phase involves a series of modifications to the isoflavone core, preparing it for the subsequent cyclization reactions that form the rotenoid structure. Key enzymes in this phase include:
-
Isoflavone O-methyltransferase (HI4OMT): Catalyzes the methylation of hydroxyl groups on the isoflavone ring.
-
Hydroxylases (I3'H): Introduce additional hydroxyl groups.
-
Prenyltransferases: These enzymes are critical for the addition of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone scaffold. This prenylation step is a crucial prerequisite for the formation of the E-ring of the rotenoid skeleton. The specific prenyltransferase(s) involved in this compound biosynthesis are still under active investigation but are believed to be membrane-bound enzymes.
Phase 4: Oxidative Cyclization to the Rotenoid Core
The final phase involves a series of oxidative cyclization reactions that form the characteristic five-ring structure of this compound. While the precise enzymatic steps are not fully elucidated, evidence suggests the involvement of cytochrome P450 monooxygenases . These enzymes are hypothesized to catalyze the formation of the dihydrofuran E-ring. The conversion of the intermediate rot-2'-enonic acid to rotenone, and by extension this compound, is thought to be an enzyme-induced radical-type reaction.
The proposed biosynthetic pathway from the isoflavone daidzein to this compound is illustrated below.
Regulation of this compound Biosynthesis
The production of this compound, as with other specialized metabolites, is tightly regulated at the genetic and physiological levels. This regulation allows plants to produce these compounds in response to specific developmental cues and environmental stresses.
Transcriptional Regulation
The expression of genes encoding biosynthetic enzymes is a primary control point. Several families of transcription factors are known to regulate the isoflavonoid pathway and are likely involved in controlling this compound synthesis. These include:
-
MYB transcription factors: These proteins are well-known regulators of phenylpropanoid metabolism.
-
bHLH (basic helix-loop-helix) transcription factors: Often act in concert with MYB proteins to regulate target gene expression.
-
WRKY and NAC transcription factors: These are typically involved in plant stress responses and can upregulate defense-related metabolic pathways.
Signaling Pathways
The accumulation of rotenoids is often induced by biotic and abiotic stresses, implicating the involvement of plant hormone signaling pathways.
-
Jasmonic Acid (JA) Signaling: Jasmonates are key signaling molecules in plant defense against herbivores and necrotrophic pathogens.[1] Wounding or insect feeding can trigger the JA signaling cascade, leading to the upregulation of biosynthetic genes for defensive compounds, including rotenoids. The core of the JA signaling pathway involves the F-box protein COI1, which perceives the active form of jasmonate (JA-isoleucyl), leading to the degradation of JAZ repressor proteins and the activation of transcription factors like MYC2 that induce the expression of defense-related genes.[2][3][4][5]
-
Other Hormones: Salicylic acid (SA) and ethylene (ET) signaling pathways, which are also central to plant defense, may interact with the JA pathway to fine-tune the production of rotenoids.
Quantitative Data
Quantitative analysis of this compound and related compounds is crucial for understanding pathway flux and for metabolic engineering efforts. The content of rotenoids can vary significantly between plant species, tissues, and in response to environmental conditions.
Table 1: Rotenoid Content in Selected Plant Species
| Plant Species | Tissue | Compound | Concentration Range | Reference |
| Derris elliptica | Roots | Rotenone | 0.4276% - 13% (w/w) | [6] |
| Derris elliptica | Stems | Rotenone | Lower than roots | [7] |
| Tephrosia vogelii | Leaves | Rotenoids | 0.65% - 4.25% (w/w) | [6] |
| Tephrosia vogelii | Pods | Rotenone | ~1.4% (w/w) | [6] |
| Tephrosia vogelii | Leaves | Deguelin | More abundant than rotenone | [6] |
Note: Data for this compound specifically is often not reported separately from total rotenoids.
Enzyme Kinetics
Detailed kinetic data for the enzymes specific to the this compound pathway are limited in the literature. However, kinetic parameters for related isoflavonoid biosynthetic enzymes have been characterized.
Table 2: Apparent Kinetic Parameters of a Related Isoflavonoid Prenyltransferase (LaPT1)
| Substrate | Apparent Km (µM) | Apparent kcat (pkat/mg protein) | Apparent kcat/Km (pkat/mg protein·µM) |
| Genistein | 18.2 ± 2.1 | 14.8 ± 0.5 | 0.81 |
| DMAPP | 74.1 ± 11.5 | 16.2 ± 1.0 | 0.22 |
Data from a study on an isoflavonoid-specific prenyltransferase from Lupinus albus, which provides a reference for the potential kinetics of similar enzymes in the this compound pathway.[8]
Experimental Protocols
4.1 Extraction and Quantification of this compound by HPLC-UV
This protocol provides a general method for the extraction and quantification of this compound and other rotenoids from plant material.
Workflow Diagram
Methodology
-
Sample Preparation:
-
Dry the plant material (e.g., roots of Derris elliptica) at 40-50 °C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a Wiley mill or a similar grinder.
-
-
Extraction:
-
Soxhlet Extraction: Place approximately 5 g of the powdered plant material into a cellulose thimble and extract with 200 mL of acetone or methanol for 6-8 hours.
-
Ultrasonic Extraction: Suspend 1 g of the powdered plant material in 20 mL of acetone or methanol. Sonicate in an ultrasonic bath for 30 minutes at room temperature. Repeat the extraction twice and combine the supernatants.
-
-
Sample Cleanup (Optional but Recommended):
-
Evaporate the solvent from the crude extract under reduced pressure using a rotary evaporator.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
For cleaner samples, pass the reconstituted extract through a C18 Solid Phase Extraction (SPE) cartridge, pre-conditioned with methanol and water. Elute the rotenoids with methanol or acetonitrile.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is acetonitrile:water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 294 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in acetonitrile. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by using the linear regression equation obtained from the calibration curve of the standard.
-
4.2 Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes.
Methodology
-
RNA Extraction:
-
Harvest plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Design primers specific to the target genes (e.g., PAL, CHS, IFS, prenyltransferase) and a reference gene (e.g., Actin, Tubulin, GAPDH). Primers should amplify a product of 100-200 bp.
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR using a real-time PCR system with a typical thermal profile: initial denaturation at 95°C for 5-10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.
-
4.3 Enzyme Assay (General Protocol for Prenyltransferase)
This is a general protocol that can be adapted for assaying the activity of isoflavonoid prenyltransferases once the specific enzyme has been isolated.
Methodology
-
Enzyme Preparation:
-
Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors and reducing agents).
-
Prepare a microsomal fraction by differential centrifugation, as many prenyltransferases are membrane-bound.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Microsomal protein extract
-
Isoflavone substrate (e.g., daidzein or genistein)
-
Prenyl donor (DMAPP)
-
Divalent cation (e.g., MgCl2)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid.
-
-
Product Analysis:
-
Extract the product with an organic solvent.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the product formation by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic standard of the prenylated isoflavone.
-
-
Kinetic Analysis:
-
To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Measure the initial reaction rates and plot the data using a Michaelis-Menten or Lineweaver-Burk plot.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex, multi-step process that represents a specialized branch of isoflavonoid metabolism. While the general framework of the pathway is understood, the specific enzymes involved in the later stages, particularly the prenylation and oxidative cyclization reactions, remain to be fully characterized. Future research in this area will likely focus on the identification and functional characterization of these enzymes, which will be instrumental for metabolic engineering efforts aimed at the heterologous production of rotenoids in microbial or plant chassis. A deeper understanding of the regulatory networks, including the specific transcription factors and signaling pathways that control rotenoid accumulation, will also be crucial for developing strategies to enhance the production of these valuable compounds in their native plant sources. The experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the intricacies of this compound biosynthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]
- 4. Generating and maintaining jasmonic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenobiotic- and Jasmonic Acid-Inducible Signal Transduction Pathways Have Become Interdependent at the Arabidopsis CYP81D11 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of Dehydrorotenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dehydrorotenone, a rotenoid of significant interest in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and further research.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, are summarized in the tables below for clear reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| Data not available in search results |
Note: While several sources indicate the availability of detailed ¹H and ¹³C NMR data for this compound, the specific chemical shifts and assignments were not accessible in the public domain search results. The structure of this compound is closely related to that of rotenone, and their NMR spectra are reported to be similar with some key differences.
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3080 | Aromatic C-H stretch |
| ~2970 | Aliphatic C-H stretch (asymmetric) |
| ~2850 | Aliphatic C-H stretch (symmetric) |
| ~1670 | C=O (Ketone) stretch |
| ~1640 | C=C (Alkenyl) stretch |
| ~1600, ~1500-1430 | Aromatic C=C stretch |
| ~1250-1000 | C-O (Ether) stretch |
Note: The specific IR spectrum for this compound was not found. The provided data is based on the characteristic absorption frequencies for the functional groups present in the molecule and comparison with related compounds like rotenone.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Type | Formula |
| 393.1330 | [M+H]⁺ | C₂₃H₂₁O₆ |
| 361.107 | [M-CH₄O+H]⁺ | C₂₂H₁₇O₅ |
| 333.112 | [M-C₂H₄O₂+H]⁺ | C₂₁H₁₇O₄ |
This data was obtained using high-resolution orbitrap mass spectrometry.[1]
Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 1-10 mg/mL.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width usually covers a range of 0-220 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are identified and assigned to the corresponding functional groups within the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used. High-resolution mass spectrometers (e.g., Orbitrap, TOF) are employed for accurate mass measurements.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the sample is nebulized and ionized to form gaseous ions. The mass-to-charge ratio (m/z) of the ions is then measured by the mass analyzer.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate a fragmentation pattern.
-
Data Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak. The accurate mass measurement allows for the determination of the elemental composition. The fragmentation pattern from MS/MS analysis provides valuable information about the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Dehydrorotenone: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of dehydrorotenone, a naturally occurring isoflavonoid closely related to the well-known mitochondrial toxin, rotenone. Due to the limited availability of specific experimental data on this compound, this document leverages the extensive research on rotenone to infer its likely biological activities and mechanisms of action, providing a robust framework for future research.
Chemical Identity and Physicochemical Properties
This compound is systematically known as (2R)-1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one.[2][3] It is a derivative of rotenone and can be formed through its oxidation.[4] this compound has been identified in various plant species, including Tephrosia candida and Derris montana.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3466-09-9 | [3] |
| Molecular Formula | C23H20O6 | [3] |
| Molecular Weight | 392.40 g/mol | [3] |
| IUPAC Name | (2R)-1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one | [5] |
| SMILES | CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC | [5] |
| InChI | InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3/t16-/m1/s1 | [5] |
| InChIKey | GFERNZCCTZEIET-MRXNPFEDSA-N | [5] |
| Melting Point | 214-215 °C | [3] |
Chemical Structure of this compound:
Biological Activity and Quantitative Data
While this compound is known to be toxic to insects, specific quantitative data on its biological activity are scarce in publicly available literature.[4] To provide a relevant quantitative context for researchers, the following table summarizes the well-documented inhibitory and cytotoxic effects of its parent compound, rotenone.
Table 2: Biological Activity of Rotenone (as a proxy for this compound)
| Assay | System | Endpoint | Value | Reference(s) |
| Mitochondrial Complex I Inhibition | Isolated mitochondria | IC50 | 1.7 - 2.2 µM | |
| NADH Oxidation Inhibition | Cardiac sarcoplasmic reticulum | IC50 | 3.4 nM |
Mechanism of Action: Inhibition of Mitochondrial Complex I
The precise molecular mechanism of action for this compound has not been extensively studied. However, its structural similarity to rotenone strongly suggests that it also functions as an inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[6]
Inhibition of Complex I by rotenone disrupts the transfer of electrons from NADH to ubiquinone, which has two major consequences:
-
Impaired ATP Synthesis: The block in electron flow significantly reduces the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production through oxidative phosphorylation.
-
Increased Oxidative Stress: The inhibition of Complex I is a major source of reactive oxygen species (ROS) production, as electrons can leak from the stalled complex and react with molecular oxygen to form superoxide radicals. This increase in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.
Involvement in Cellular Signaling Pathways
Direct evidence linking this compound to specific signaling pathways is not yet available. However, the known effects of rotenone on cellular signaling provide a strong foundation for hypothesizing the pathways that this compound may modulate.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[7] Rotenone has been shown to induce neuronal apoptosis in part by suppressing the mTOR signaling pathway.[8] This inhibition is mediated by upstream events triggered by mitochondrial dysfunction, including elevated intracellular calcium levels and increased ROS production.[8] The inhibition of mTOR leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn inhibits protein synthesis and can trigger apoptosis.[8]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's biological effects.
Mitochondrial Complex I Inhibition Assay
This protocol measures the activity of Complex I by monitoring the oxidation of NADH.
-
Prepare Submitochondrial Particles (SMPs): Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) and prepare SMPs by sonication or French press.
-
Reaction Mixture: In a 96-well plate or a cuvette, prepare a reaction buffer containing phosphate buffer, bovine serum albumin, and a suitable electron acceptor like decylubiquinone.
-
Incubation with this compound: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate for a defined period.
-
Initiate Reaction: Start the reaction by adding NADH to the mixture.
-
Measure NADH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.
Insecticidal Bioassay (Topical Application)
This method assesses the contact toxicity of a compound to a target insect species.[10]
-
Insect Rearing: Use a laboratory-reared, susceptible strain of the target insect of a uniform age and size.
-
Dose Preparation: Prepare serial dilutions of this compound in a suitable volatile solvent (e.g., acetone).
-
Topical Application: Anesthetize the insects (e.g., with CO2) and apply a small, precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of each insect using a micro-applicator. Treat a control group with the solvent alone.
-
Observation: Place the treated insects in clean containers with access to food and water and maintain them under controlled environmental conditions.
-
Mortality Assessment: Assess mortality at specified time points (e.g., 24, 48, and 72 hours) after application.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD50 (lethal dose for 50% of the population) using probit analysis.
Caption: General experimental workflow for assessing this compound's bioactivity.
Conclusion
This compound is a naturally occurring compound with a high likelihood of sharing the mitochondrial Complex I inhibitory properties of its well-studied precursor, rotenone. While direct experimental data on its biological effects and interactions with cellular signaling pathways are limited, the information provided in this guide offers a solid foundation for researchers and drug development professionals to design and execute further studies. Future research should focus on quantifying the cytotoxic and insecticidal potency of this compound, confirming its mechanism of action, and elucidating its specific effects on cellular signaling pathways. Such studies will be crucial in determining its potential applications and toxicological profile.
References
- 1. Dehydroepiandrosterone inhibits complex I of the mitochondrial respiratory chain and is neurotoxic in vitro and in vivo at high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk between Ca2+ signaling and mitochondrial H2O2 is required for rotenone inhibition of mTOR signaling pathway leading to neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mosquito Adult Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrorotenone vs. Rotenone: A Comparative Analysis of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rotenone, a naturally occurring isoflavonoid, is a well-documented and potent inhibitor of mitochondrial complex I, leading to its widespread use as a pesticide and as a tool in preclinical research to model Parkinson's disease. Its derivative, dehydrorotenone, which differs by a single double bond, is also found in plant extracts but has been studied to a much lesser extent. This technical guide provides a comprehensive comparison of the biological activities of this compound and rotenone, focusing on their mechanisms of action, cytotoxicity, and organismal toxicity. Quantitative data are summarized in comparative tables, detailed experimental protocols for key assays are provided, and relevant biological pathways and workflows are visualized to facilitate a deeper understanding for researchers in drug discovery and toxicology.
Introduction
Rotenone is a crystalline isoflavone extracted from the roots of plants from the Fabaceae family.[1] Its primary mechanism of action is the potent inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[2] This disruption of cellular respiration leads to ATP depletion and the generation of reactive oxygen species (ROS), ultimately causing cell death.[3] These properties have led to its extensive use as a broad-spectrum insecticide and piscicide.[1] In the laboratory, rotenone is a critical tool for inducing mitochondrial dysfunction to study neurodegenerative diseases, particularly Parkinson's disease, as it can replicate many of its pathological features.[4]
This compound is a derivative of rotenone, characterized by a double bond between carbons 6a and 12a. It is a natural oxidation product of rotenone and can be found in commercial cubé resin, a rotenoid-containing insecticide.[5] While structurally similar, this modification significantly impacts its biological activity. This guide aims to delineate these differences through a detailed comparison of their effects at the molecular, cellular, and organismal levels.
Comparative Biological Activity: A Quantitative Overview
The primary difference in the biological activity between rotenone and this compound lies in their potency as mitochondrial complex I inhibitors and their resulting toxicity. Rotenone is consistently shown to be significantly more potent than this compound across various assays.
Table 1: Comparative Inhibition of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)
| Compound | Source of Mitochondria | IC50 (nmol/mg protein) | Relative Potency (Rotenone = 1) |
| Rotenone | Beef Heart | 0.039 | 1 |
| This compound | Beef Heart | 4.4 | ~1/113 |
Data sourced from Fang, N., & Casida, J. E. (1998).[5]
Table 2: Comparative Cytotoxicity in Mammalian Cell Lines
| Compound | Cell Line | IC50 (µM) after 4 days | Relative Potency (Rotenone = 1) |
| Rotenone | Hepa 1c1c7 (Mouse Hepatoma) | 0.007 | 1 |
| This compound | Hepa 1c1c7 (Mouse Hepatoma) | 0.8 | ~1/114 |
| Rotenone | MCF-7 (Human Breast Cancer) | 0.013 | 1 |
| This compound | MCF-7 (Human Breast Cancer) | 2.5 | ~1/192 |
| Rotenone | NB 41A3 (Mouse Neuroblastoma) | 0.010 | 1 |
| This compound | NB 41A3 (Mouse Neuroblastoma) | 1.0 | ~1/100 |
Data sourced from Fang, N., & Casida, J. E. (1998).[5]
Table 3: Comparative Organismal Toxicity
| Compound | Organism | LC50/LD50 | Relative Potency (Rotenone = 1) |
| Rotenone | Mosquito Larvae (Aedes aegypti) | 0.027 ppm | 1 |
| This compound | Mosquito Larvae (Aedes aegypti) | 2.5 ppm | ~1/93 |
| Rotenone | Goldfish (Carassius auratus) | 0.043 ppm | 1 |
| This compound | Goldfish (Carassius auratus) | 1.1 ppm | ~1/26 |
| Rotenone | Mouse (i.p. administration) | 2.8 mg/kg | 1 |
| This compound | Mouse (i.p. administration) | >50 mg/kg | <1/18 |
Data sourced from Fang, N., & Casida, J. E. (1998).[5]
The data clearly indicates that this compound is substantially less toxic than rotenone to insects, fish, and mammals, which directly correlates with its reduced potency as a mitochondrial complex I inhibitor.[5]
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary target for both rotenone and this compound is Complex I of the mitochondrial electron transport chain. This large multi-subunit enzyme catalyzes the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration.
Rotenone binds to the ubiquinone-binding site of Complex I, effectively blocking the electron flow.[2] This inhibition leads to two major downstream consequences:
-
Impaired ATP Synthesis: The block in the electron transport chain halts the pumping of protons across the inner mitochondrial membrane, dissipating the proton motive force required by ATP synthase to produce ATP.
-
Increased Oxidative Stress: Electrons upstream of the block can leak and react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[3]
This compound also targets Complex I but with significantly lower affinity, as evidenced by its higher IC50 value.[5] The structural change from the bent conformation of the B/C rings in rotenone to a more planar structure in this compound is thought to be responsible for this reduced binding affinity and, consequently, its lower biological activity.[5]
Signaling Pathway Diagram
Caption: Mechanism of Rotenone and this compound Action.
Experimental Protocols
Assessment of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[7]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of rotenone and this compound in culture medium. Replace the existing medium with medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[5]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan.[7]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[5][7] Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Workflow for Cytotoxicity Assay
Caption: MTT Assay Experimental Workflow.
Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria. The activity is determined by measuring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from tissue or cultured cells using a standard protocol involving differential centrifugation. Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
Reaction Mixture Preparation: Prepare an assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA).
-
Assay Execution: a. In a cuvette or 96-well UV-transparent plate, add the assay buffer and the mitochondrial sample (e.g., 25-50 µg protein). b. To measure rotenone-sensitive activity, prepare a parallel sample pre-incubated with a saturating concentration of rotenone (e.g., 2 µM) to inhibit Complex I completely. c. Add an electron acceptor such as ubiquinone-1 or decylubiquinone. d. Initiate the reaction by adding NADH (e.g., 150-200 µM).
-
Spectrophotometric Measurement: Immediately begin recording the decrease in absorbance at 340 nm (A₃₄₀) over time (e.g., for 3-5 minutes) at a constant temperature (e.g., 30°C).
-
Data Analysis: a. Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve. b. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert the rate to nmol NADH/min/mg protein. c. The specific Complex I activity is the difference between the total rate and the rate in the presence of rotenone (rotenone-insensitive rate). d. To determine the IC50 for an inhibitor (like this compound), perform the assay with a range of inhibitor concentrations and calculate the concentration that causes 50% inhibition of the specific Complex I activity.
Discussion and Conclusion
The available evidence robustly demonstrates that rotenone is a significantly more potent biological agent than its dehydrogenated derivative, this compound. This difference is observed at the molecular level, with a >100-fold weaker inhibition of mitochondrial complex I by this compound, and is mirrored in cellular and organismal toxicity assays.[5] The structural integrity of the B/C ring junction in rotenone appears critical for its high-affinity binding to Complex I and its subsequent potent biological effects.
For researchers in toxicology and environmental science, this distinction is crucial. While rotenone is a known environmental toxin, its degradation product, this compound, poses a substantially lower risk.[1] For professionals in drug development, the structure-activity relationship highlighted by this comparison provides valuable insight. The rotenone scaffold is a potent cytotoxin, but modifications such as the introduction of the 6a-12a double bond in this compound can dramatically attenuate this activity. This underscores the potential for targeted chemical modifications to modulate the biological effects of natural products, a key principle in the development of therapeutic agents with improved safety profiles.
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. units.fisheries.org [units.fisheries.org]
- 6. Dehydroepiandrosterone inhibits complex I of the mitochondrial respiratory chain and is neurotoxic in vitro and in vivo at high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential In Vitro Antioxidant Activity of Dehydrorotenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vitro antioxidant activity of dehydrorotenone is limited in publicly available scientific literature. This guide synthesizes information on the antioxidant properties of the broader class of rotenoids and isoflavonoids, to which this compound belongs, to provide a comprehensive overview of its potential antioxidant activities and the methodologies for their assessment.
Introduction to this compound and its Potential as an Antioxidant
This compound is a derivative of rotenone, a well-known member of the rotenoid family of isoflavonoids. Rotenoids are a class of naturally occurring heterocyclic compounds found in the roots and stems of certain plants. While rotenone is primarily recognized for its insecticidal and piscicidal properties, emerging research on related isoflavonoids suggests potential for antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred interest in identifying novel antioxidant compounds.
The chemical structure of this compound, with its phenolic moieties, suggests a potential to act as a free radical scavenger and to participate in redox reactions. This guide will explore the potential in vitro antioxidant activity of this compound by examining the established antioxidant properties of related rotenoids and the standard assays used to quantify such activity.
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for key experiments commonly used to evaluate the in vitro antioxidant capacity of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound (this compound) in the same solvent.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound dilutions.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
A blank sample containing only the solvent and the DPPH solution is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound.
-
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decolorization is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use to ensure the completion of radical generation.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to a larger volume of the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test substance.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine ([Fe²⁺-(TPTZ)₂]²⁺) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.
-
The reagent is warmed to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to a larger volume of the FRAP reagent.
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement and Calculation:
-
The absorbance is measured at 593 nm.
-
A standard curve is constructed using the ferrous sulfate solutions.
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., in µM).
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a cell-based method that measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells. The probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Human hepatocarcinoma (HepG2) cells are commonly used. Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with the test compound at various concentrations for a period of time (e.g., 1 hour) to allow for cellular uptake.
-
-
Assay Procedure:
-
The cells are washed and then incubated with DCFH-DA.
-
A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
The fluorescence is measured over time using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Measurement and Calculation:
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve.
-
The results are often expressed as quercetin equivalents (QE), where the activity of the test compound is compared to that of quercetin, a known potent antioxidant.
-
Quantitative Data on the Antioxidant Activity of Rotenoids
Table 1: Reported Antioxidant Activities of Selected Rotenoids
| Compound | Assay | Result | Reference |
| Boeravinone G | Hydroxyl Radical Scavenging (ESR) | Potent scavenging activity | [1] |
| Boeravinone D | Hydroxyl Radical Scavenging (ESR) | Significant scavenging activity | [1] |
| Boeravinone H | Hydroxyl Radical Scavenging (ESR) | Significant scavenging activity | [1] |
| Ethanolic Leaf Extract of Xeroderris stuhlmannii (containing rotenoids) | ABTS Radical Scavenging | RSₐ₅₀ of 13.44 ± 0.82 µg/mL | [2] |
| Ethanolic Leaf Extract of Xeroderris stuhlmannii (containing rotenoids) | DPPH Radical Scavenging | RSₐ₅₀ of 14.97 ± 0.86 µg/mL | [2] |
| Methanolic Extract of Boerhavia diffusa (containing rotenoids) | DPPH Radical Scavenging | Significant activity | [3][4] |
| Methanolic Extract of Boerhavia diffusa (containing rotenoids) | Nitric Oxide Scavenging | Significant activity | [3] |
Note: RSₐ₅₀ is the concentration required for 50% radical scavenging activity.
These findings suggest that the rotenoid scaffold possesses inherent antioxidant properties. The presence of phenolic hydroxyl groups in many rotenoids is a key structural feature contributing to their ability to donate hydrogen atoms and scavenge free radicals.
Potential Signaling Pathways
The antioxidant effects of many flavonoids are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways that control endogenous antioxidant defenses. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of the cellular antioxidant response.
Proposed Nrf2 Activation by this compound:
Based on studies of other flavonoids, this compound may activate the Nrf2 pathway.[5][6][7][8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Mandatory Visualizations
Experimental Workflow Diagrams
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jrmds.in [jrmds.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 8. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrorotenone: A Technical Guide to its Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydrorotenone, a derivative of the naturally occurring pesticide rotenone, has emerged as a molecule of interest for its potential therapeutic applications. While research is in its early stages, preliminary evidence suggests that this compound may possess significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, including its mechanism of action, preclinical data, and detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction
This compound (C23H20O6) is a rotenoid, a class of isoflavonoids, and is structurally related to rotenone, a well-known mitochondrial complex I inhibitor.[1][2] Unlike its parent compound, which is primarily studied for its toxicity and use in creating models of Parkinson's disease, this compound has shown potential for beneficial biological effects. It can be formed from rotenone through oxidation upon exposure to light and air.[1] This guide will delve into the known and potential therapeutic effects of this compound, with a focus on its anti-inflammatory, and hypothesized neuroprotective and anticancer activities.
Potential Therapeutic Effects
Anti-inflammatory Activity
The most direct evidence for a therapeutic effect of this compound lies in its anti-inflammatory properties. Preclinical studies have demonstrated its ability to modulate key inflammatory pathways.
Mechanism of Action: this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation and is mediated by the inducible nitric oxide synthase (iNOS) enzyme. The inhibition of NO production suggests that this compound may interfere with the signaling pathways that lead to the expression of iNOS. One of the primary pathways involved in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, which would, in turn, suppress the expression of pro-inflammatory genes like iNOS and COX-2.
Neuroprotective Potential (Hypothesized)
While direct studies on the neuroprotective effects of this compound are lacking, its structural relationship to other rotenoids and flavonoids suggests it may possess such properties. Rotenone itself, despite its neurotoxicity at higher concentrations, has been investigated for some neuroprotective mechanisms at sub-toxic levels. Furthermore, many natural flavonoids exhibit neuroprotective effects through antioxidant and anti-inflammatory mechanisms.[3] Given this compound's demonstrated anti-inflammatory action, it is hypothesized that it could mitigate neuroinflammation, a key contributor to neurodegenerative diseases.
Potential Mechanisms:
-
Anti-inflammatory Action: By inhibiting pro-inflammatory mediators in microglial cells, this compound could protect neurons from inflammatory damage.
-
Antioxidant Activity: As a flavonoid derivative, this compound may possess antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) that contribute to neuronal cell death.
Anticancer Potential (Hypothesized)
Several rotenoids, including rotenone and deguelin, have been investigated for their anticancer activities.[4] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] The mechanisms often involve the disruption of mitochondrial function and the modulation of key signaling pathways involved in cancer cell survival and proliferation.
Potential Mechanisms:
-
Induction of Apoptosis: this compound might induce programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
-
Inhibition of Pro-survival Signaling: this compound may interfere with signaling pathways that promote cancer cell growth and survival, such as the PI3K/Akt or MAPK pathways.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds to provide a comparative context.
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| This compound | Nitric Oxide Production | RAW 264.7 | Inhibition of NO | Less potent than other thermolysis products of rotenone | |
| Rotenone | Cytotoxicity | MCF-7 | IC50 | 4.4 nM | [4] |
| Deguelin | Chemoprevention | Mouse model | Inhibition of pre-neoplastic injuries | 100% inhibition at 10 µg/mL | [4] |
| Icariside E4 | Nitric Oxide Production | RAW 264.7 | IC50 | Not specified, but effective | [5] |
| Xanthorrhizol | COX-2 Inhibition | RAW 264.7 | IC50 | 0.2 µg/mL | [6] |
| Xanthorrhizol | iNOS Inhibition | RAW 264.7 | IC50 | 1.0 µg/mL | [6] |
| 3-hydroxy-2-hydroxymethyl anthraquinone | Nitric Oxide Production | RAW 264.7 | IC50 | 1.56 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Cells
Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[8]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[8]
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[8]
-
Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis for iNOS and COX-2 Expression
Objective: To determine the effect of this compound on the protein expression levels of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells.
Materials:
-
LPS-stimulated RAW 264.7 cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.[9][10]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS and COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the putative signaling pathways that may be modulated by this compound.
Putative Anti-inflammatory Signaling Pathway of this compound
Caption: Putative inhibition of the NF-κB pathway by this compound.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for assessing this compound's anti-inflammatory effect.
Logical Relationship of this compound's Potential Therapeutic Effects
Caption: Potential therapeutic avenues for this compound.
Future Directions and Conclusion
The preliminary findings on this compound's anti-inflammatory activity are promising and warrant further investigation. Future research should focus on:
-
Quantitative Analysis: Determining the IC50 value of this compound for NO inhibition and its effects on the expression of iNOS and COX-2 at both the mRNA and protein levels.
-
Mechanism of Action: Elucidating the precise molecular mechanisms underlying its anti-inflammatory effects, with a particular focus on the NF-κB and MAPK signaling pathways.
-
Neuroprotective and Anticancer Studies: Conducting in vitro and in vivo studies to validate the hypothesized neuroprotective and anticancer activities of this compound.
-
Toxicology and Pharmacokinetics: Establishing a comprehensive safety profile and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Dehydrorotenone: A Technical Guide to its Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrorotenone, a derivative of the naturally occurring pesticide rotenone, is a compound of increasing interest in chemical and biological research.[1] As a member of the rotenoid family of isoflavones, it shares a structural similarity with its precursor, rotenone, a known inhibitor of mitochondrial complex I.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from rotenone, its biological activities with available quantitative data, and the underlying signaling pathways and experimental methodologies.
Physicochemical Properties
This compound is a crystalline solid with the chemical formula C₂₃H₂₀O₆ and a molecular weight of 392.4 g/mol .[3] It is structurally differentiated from rotenone by the presence of a double bond in the pyran ring, resulting from the dehydrogenation of rotenone.[4]
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀O₆ | [3] |
| Molecular Weight | 392.4 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
Synthesis of this compound from Rotenone
The conversion of rotenone to this compound involves an oxidation reaction that introduces a double bond into the rotenone molecule. Several oxidizing agents can be employed for this transformation.
Experimental Protocol: Oxidation of Rotenone using Manganese Dioxide
This protocol describes a common method for the synthesis of this compound from rotenone using activated manganese dioxide.
Materials:
-
Rotenone
-
Activated Manganese Dioxide (MnO₂)
-
Acetone
-
Stirring apparatus
-
Filter paper
-
Rotary evaporator
-
Chromatography column (Silica gel)
-
Eluent (e.g., chloroform-isooctane mixture)
Procedure:
-
Dissolve rotenone in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of activated manganese dioxide to the solution. The ratio of MnO₂ to rotenone should be optimized but is typically in the range of 5-10 equivalents.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically several hours), filter the mixture through a pad of celite or filter paper to remove the manganese dioxide.
-
Wash the filter cake with additional acetone to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a chloroform-isooctane gradient, to yield pure this compound.[5]
Diagram of Synthetic Conversion:
Biological Activity and Mechanism of Action
While extensive research has focused on the biological effects of rotenone, studies specifically investigating this compound are less common. However, existing data and comparisons with related compounds provide valuable insights into its potential biological activities.
Mitochondrial Complex I Inhibition
| Compound | Target | IC50 | Source |
| Rotenone | Mitochondrial Complex I | 1.7 - 2.2 µM | [6] |
| Rotenone | NADH oxidation | 3.4 nM | [6] |
| Dehydromonocrotaline | Mitochondrial Complex I | 62.06 µM | [7] |
Cytotoxicity
Rotenone exhibits significant cytotoxicity against various cancer cell lines.[8] The cytotoxic effects of this compound are less characterized, but based on the activity of its parent compound, it is a promising area for investigation in cancer research.
| Compound | Cell Line | IC50 (µM) | Source |
| Rotenone Derivative (Oxime) | HCT116 | Lower than Rotenone | [8] |
| Rotenone Derivative (Alcohol) | HCT116 | Lower than Rotenone | [8] |
| Rotenone Derivative (Carbamate) | HCT116 | 8.85 | [8] |
Induction of Apoptosis and Signaling Pathways
Research on dihydrorotenone, a close structural analog of this compound, has shed light on potential mechanisms of action that may be shared. Dihydrorotenone has been shown to induce apoptosis in human plasma cells through the activation of endoplasmic reticulum (ER) stress and the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[9] This suggests that this compound could also trigger cell death through similar stress-responsive pathways.
Rotenone itself is known to induce apoptosis through pathways involving p38 and JNK MAP kinases.[10] Furthermore, rotenone's induction of oxidative stress can impact the mTOR signaling pathway, a central regulator of cell growth and proliferation.[5][11]
Proposed Signaling Pathway for this compound-Induced Apoptosis (based on dihydrorotenone data):
Experimental Protocols
Mitochondrial Complex I Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on mitochondrial complex I activity.
Materials:
-
Isolated mitochondria
-
This compound (in a suitable solvent like DMSO)
-
NADH
-
Ubiquinone (or a suitable analog like decylubiquinone)
-
Assay buffer (e.g., phosphate buffer with MgCl₂)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare isolated mitochondria from a suitable source (e.g., cultured cells or animal tissue).
-
In a microplate or cuvette, add the assay buffer and the isolated mitochondria.
-
Add varying concentrations of this compound (and a vehicle control) to the wells/cuvettes and incubate for a defined period.
-
Initiate the reaction by adding NADH and ubiquinone.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the activity of complex I. Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.
Experimental Workflow:
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cultured cells
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a plate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound.
HPLC Method for this compound Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase:
-
A mixture of acetonitrile and water is a common mobile phase. The exact ratio should be optimized for best separation. A gradient elution may be necessary for complex samples.
Detection:
-
UV detection at a wavelength where this compound has significant absorbance (e.g., around 294 nm).[5]
Procedure:
-
Prepare standard solutions of this compound of known concentrations to create a calibration curve.
-
Prepare the sample by dissolving it in a suitable solvent (e.g., acetonitrile) and filtering it to remove any particulate matter.
-
Inject the standard solutions and the sample onto the HPLC column.
-
Monitor the elution of the compounds using the UV detector.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Conclusion and Future Directions
This compound, as a derivative of rotenone, holds potential for further investigation, particularly in the fields of cancer biology and neuropharmacology. While its biological activities are not as extensively studied as its parent compound, the available evidence suggests that it may act as a mitochondrial inhibitor and an inducer of apoptosis. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound, as well as conducting comprehensive quantitative studies to determine its potency and selectivity in various biological systems. The development of more efficient and scalable synthetic routes will also be crucial for facilitating further research and potential therapeutic applications.
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. stjohns.edu [stjohns.edu]
- 6. Rotenone | Oxidative Phosphorylation Inhibitors: R&D Systems [rndsystems.com]
- 7. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Natural Pesticide Dihydrorotenone Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.uii.ac.id [journal.uii.ac.id]
Methodological & Application
Dehydrorotenone as a Mitochondrial Complex I Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of dehydrorotenone as a mitochondrial complex I inhibitor. This compound, a derivative of the well-characterized inhibitor rotenone, serves as a useful tool for studying the nuances of mitochondrial respiration and the downstream effects of complex I inhibition. While significantly less potent than its parent compound, its distinct properties can be leveraged for specific experimental contexts. This guide offers a comprehensive overview of the mechanism of action, protocols for inhibitor assays, and a comparison with rotenone.
Introduction
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. It plays a critical role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane. This contributes to the proton motive force that drives ATP synthesis.
Inhibition of complex I is a key mechanism of cellular toxicity and has been implicated in various pathological conditions, including neurodegenerative diseases. It is also a target for the development of new therapeutics. Rotenone is a classical, high-affinity inhibitor of complex I and is widely used in research to model mitochondrial dysfunction.
This compound is a derivative of rotenone that also inhibits complex I, albeit with significantly lower potency. A study has shown that a dehydrated derivative of rotenone, locked in a "straight" conformation, exhibits a 600-fold lower inhibitory potency compared to the flexible "bent" conformation of rotenone.[1] This difference in potency makes this compound a valuable tool for studying the structure-activity relationship of complex I inhibitors and for experiments where a less potent inhibitor is desired.
Mechanism of Action
Rotenone and its derivatives inhibit complex I by blocking the transfer of electrons from the terminal iron-sulfur cluster (N2) to ubiquinone. This disruption of the electron flow leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The lower potency of this compound is attributed to its rigid, straight conformation, which is less favorable for binding to the Q-redox site (ROT1) within complex I compared to the more flexible, bent conformation of rotenone.[1]
Quantitative Data
The following table summarizes the known quantitative data for this compound in comparison to rotenone.
| Compound | Target | IC50 | Relative Potency | Reference |
| Rotenone | Mitochondrial Complex I | ~25 nM (in SH-SY5Y cells) | 1 | [2] |
| This compound Derivative | Mitochondrial Complex I | Not explicitly determined | 600-fold less potent than rotenone | [1] |
| Dehydromonocrotaline | Mitochondrial Complex I | 62.06 µM | - | [3] |
Note: The IC50 value for dehydromonocrotaline is included to provide context for a "dehydro-" compound's inhibitory potential, though it is a different molecule from this compound.
Experimental Protocols
The following protocols are designed for the spectrophotometric measurement of mitochondrial complex I activity and the evaluation of inhibitors like this compound.
Isolation of Mitochondria
A high-quality preparation of isolated mitochondria is crucial for accurate and reproducible results. Standard differential centrifugation methods can be used to isolate mitochondria from cultured cells or tissues. Commercially available kits also provide a convenient and standardized alternative.
Spectrophotometric Assay for Mitochondrial Complex I Activity
This protocol is adapted from commercially available colorimetric assay kits and published literature. The principle of this assay is the measurement of the decrease in absorbance at 340 nm due to the oxidation of NADH by complex I.
Materials:
-
Isolated mitochondria (protein concentration of 1-5 mg/mL)
-
Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2
-
NADH solution (10 mM stock in assay buffer)
-
Decylubiquinone (10 mM stock in DMSO)
-
Bovine Serum Albumin (BSA, 10% solution)
-
Rotenone (1 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Preparation of Reaction Mixture: For each well, prepare a reaction mixture containing:
-
Assay Buffer
-
2 µL Decylubiquinone (final concentration ~100 µM)
-
2 µL BSA (final concentration ~0.1%)
-
-
Sample and Inhibitor Addition:
-
Total Activity Wells: Add 10 µL of isolated mitochondria (10-50 µg of protein) to the wells containing the reaction mixture.
-
Inhibitor Wells: Add 1 µL of the desired concentration of this compound or rotenone to the respective wells containing the reaction mixture and mitochondria. For IC50 determination, a serial dilution of the inhibitor should be prepared.
-
Rotenone Control Wells: Add 1 µL of a saturating concentration of rotenone (e.g., 2 µM final concentration) to determine the non-complex I-specific NADH oxidation.
-
-
Initiation of the Reaction: Add 10 µL of NADH solution (final concentration ~1 mM) to all wells to start the reaction.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode at 30-second intervals for 5-10 minutes at 37°C.
-
Calculation of Activity:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic curve.
-
Complex I-specific activity = (Rate of total activity) - (Rate of rotenone-insensitive activity).
-
For inhibitor wells, the percentage of inhibition can be calculated relative to the complex I-specific activity in the absence of the inhibitor.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mitochondrial complex I inhibitor assay.
Signaling Pathway of Mitochondrial Complex I Inhibition
Caption: Signaling pathway of mitochondrial complex I inhibition.
Conclusion
This compound provides a valuable alternative to rotenone for studying mitochondrial complex I inhibition. Its lower potency allows for a wider range of experimental conditions and can be particularly useful for investigating the subtle effects of partial complex I inhibition. The protocols and data presented in this document offer a starting point for researchers to incorporate this compound into their studies of mitochondrial function and dysfunction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydrorotenone in Neurodegenerative Disease Models
Disclaimer: Scientific literature extensively details the use of rotenone in creating models of neurodegenerative diseases, particularly Parkinson's disease. However, there is a significant scarcity of published research on the specific application of dehydrorotenone for the same purpose. This compound is a naturally occurring structural analog and an oxidation product of rotenone.[1] The following application notes and protocols are based on the established use of rotenone and are intended to serve as a foundational guide for researchers interested in investigating this compound. It is crucial to note that the biological activity and toxicity of this compound may differ from rotenone, and therefore, these protocols should be adapted and validated accordingly.
Application Notes
Introduction
Rotenone is a naturally occurring isoflavone derived from the roots of plants like Derris elliptica.[1] It is a well-established tool in neuroscience research to model the neurodegenerative processes of Parkinson's disease (PD).[2][3][4][5] Its primary mechanism of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain.[6][7] This inhibition leads to mitochondrial dysfunction, oxidative stress, and ultimately, the selective degeneration of dopaminergic neurons, mimicking a key pathological hallmark of PD.[4][5] Given its structural similarity, this compound may exhibit comparable mechanisms of action and could be a valuable compound for studying neurodegeneration.
Mechanism of Action (Based on Rotenone)
The neurotoxic effects of rotenone are primarily attributed to two key mechanisms:
-
Mitochondrial Complex I Inhibition: Rotenone is a potent inhibitor of mitochondrial complex I.[6][7] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[8]
-
Microtubule Destabilization: Beyond its effects on mitochondria, rotenone has been shown to interfere with microtubule assembly.[5] This can disrupt axonal transport and other essential cellular processes, contributing to neuronal dysfunction and death.
The downstream consequences of these actions include:
-
Oxidative Stress: Increased ROS production overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.
-
Apoptosis: The cascade of cellular stress triggers programmed cell death pathways.
-
α-Synuclein Aggregation: In some models, rotenone exposure has been shown to promote the aggregation of α-synuclein, a key component of Lewy bodies found in PD patients.[3][4]
-
Neuroinflammation: Rotenone can activate microglia, the resident immune cells of the brain, leading to a pro-inflammatory state that can exacerbate neuronal damage.
Data Presentation: Quantitative Effects of Rotenone in Neurodegenerative Disease Models
The following tables summarize quantitative data from various studies using rotenone to induce neurotoxicity. These values can serve as a starting point for determining appropriate concentrations and exposure times for preliminary studies with this compound.
Table 1: In Vitro Models of Rotenone-Induced Neurotoxicity
| Cell Line | Rotenone Concentration | Exposure Time | Observed Effects |
| SH-SY5Y Neuroblastoma | 25 nM | - | IC50 for inhibition of succinyl-CoA biosynthesis.[9] |
| SH-SY5Y Neuroblastoma | 10 µM | 24 hours | Induces apoptosis.[8] |
| Neocortical Neurons | 10 nM | 8, 15, 24 hours | Changes in gene expression related to mitochondrial dysfunction, calcium signaling, and apoptosis.[10] |
| E14 Mesencephalic Neurons | 2.5, 5, 10 nM | 24 hours | Induces apoptosis.[11] |
| Human Brain Spheroids | 1 µM | - | Selective toxicity to TH-positive dopaminergic neurons.[12] |
| Human Brain Spheroids | > 25 µM | - | Toxicity to astrocytes and other neuronal cell types.[12] |
Table 2: In Vivo Models of Rotenone-Induced Neurotoxicity
| Animal Model | Rotenone Dose | Administration Route | Duration | Observed Effects |
| Lewis Rats | 2.75 or 3.0 mg/kg/day | Intraperitoneal injection | Daily | Bradykinesia, postural instability, rigidity, 45% loss of tyrosine hydroxylase-positive neurons.[3][4] |
| Rats | 3 mg/kg/day | Subcutaneous infusion | 5 or 6 days | Degeneration of the nigrostriatal dopaminergic pathway.[13] |
Experimental Protocols
In Vitro Model: this compound-Induced Neurotoxicity in SH-SY5Y Cells
This protocol describes a general procedure for assessing the neurotoxic effects of a compound like this compound on the human neuroblastoma cell line SH-SY5Y, a commonly used model for studying Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay (e.g., MTT, LDH)
-
Microplate reader
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity. A range of concentrations should be tested, potentially starting from nanomolar to low micromolar, based on the known potency of rotenone.[9][11]
-
Exposure: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: After the incubation period, assess cell viability using a standard assay such as the MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
In Vivo Model: Systemic this compound Administration in Rodents
This protocol outlines a general procedure for inducing a Parkinson's disease-like phenotype in rats through systemic administration of a neurotoxin. This should be adapted for this compound with careful dose-response studies.
Materials:
-
Male Lewis rats (or other suitable strain)
-
This compound
-
Vehicle for injection (e.g., a specialized vehicle as described in the literature for rotenone)[3]
-
Syringes and needles for intraperitoneal injection
-
Animal housing and care facilities
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Tissue processing reagents for immunohistochemistry
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the start of the experiment.
-
Dose Preparation: Prepare the this compound solution in a suitable vehicle. Due to the lack of data, initial pilot studies with a range of doses are essential to determine an effective and non-lethal dose. Based on rotenone studies, a starting point could be in the range of 1-3 mg/kg/day.[3]
-
Administration: Administer the prepared this compound solution or vehicle control to the rats via daily intraperitoneal injections.[3]
-
Behavioral Monitoring: Conduct behavioral tests at regular intervals (e.g., weekly) to assess motor function. This can include tests for bradykinesia, postural instability, and rigidity.
-
Endpoint and Tissue Collection: After a predetermined duration of treatment (e.g., 28 days), or when significant and debilitating motor deficits are observed, humanely euthanize the animals.[3]
-
Tissue Processing: Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brains and process them for immunohistochemical analysis.
-
Immunohistochemistry: Stain brain sections for markers of dopaminergic neurons (e.g., tyrosine hydroxylase, TH) to assess neuronal loss in the substantia nigra and striatum.[3][4]
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways implicated in rotenone-induced neurotoxicity.
Experimental Workflow
Caption: A typical experimental workflow for assessing neurotoxicity in vitro.
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The rotenone model of Parkinson's disease: genes, environment and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly reproducible rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotenone-Induced Model of Parkinson's Disease: Beyond Mitochondrial Complex I Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotenone, mitochondrial electron transport chain inhibitor (CAS 83-79-4) | Abcam [abcam.com]
- 7. Rotenone | Oxidative Phosphorylation Inhibitors: R&D Systems [rndsystems.com]
- 8. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression profiling of rotenone-mediated cortical neuronal death: evidence for inhibition of ubiquitin-proteasome system and autophagy-lysosomal pathway, and dysfunction of mitochondrial and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol for Dehydrorotenone Synthesis and Purification: An Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis and purification of dehydrorotenone, a derivative of the natural insecticide rotenone. This application note includes a step-by-step synthesis method, purification procedures, and relevant analytical data.
Introduction
This compound, a rotenoid closely related to rotenone, is a valuable compound for scientific investigation. Rotenone itself is a well-known inhibitor of mitochondrial complex I and has been utilized in studies of neurodegenerative diseases.[1] this compound, as a metabolite and synthetic derivative, is of interest for comparative biological and toxicological studies. This protocol outlines a reliable method for the preparation and purification of this compound from rotenone.
Synthesis of this compound from Rotenone
This compound can be synthesized from rotenone through a dehydrogenation reaction. One effective method involves the use of manganese dioxide (MnO₂) as an oxidizing agent in an acetone solvent. This method is advantageous due to the mild reaction conditions and the ease of separation of the inorganic byproduct.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Rotenone | - |
| Product | This compound | - |
| Molecular Formula | C₂₃H₂₀O₆ | [2] |
| Molecular Weight | 392.4 g/mol | [2] |
| Typical Yield | Not explicitly stated in reviewed literature | - |
| Purity (post-purification) | >95% (achievable with chromatography) | [3][4] |
Experimental Protocol: Dehydrogenation of Rotenone with Manganese Dioxide
This protocol is based on established chemical transformations of rotenoids.[5]
Materials and Reagents:
-
Rotenone (C₂₃H₂₂O₆)
-
Activated Manganese Dioxide (MnO₂)
-
Acetone (anhydrous)
-
Chloroform
-
Methanol
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve rotenone in anhydrous acetone.
-
Addition of Oxidizing Agent: To the stirred solution, add an excess of activated manganese dioxide. A typical molar ratio of MnO₂ to rotenone is 5-10 equivalents.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the rotenone spot and the appearance of a new, less polar spot indicates the formation of this compound.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with acetone to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude this compound can be purified by flash column chromatography on silica gel.
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of chloroform or a mixture of hexane and ethyl acetate and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased. The separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection: Collect the fractions containing the pure this compound. The product will elute before any remaining rotenone due to its lower polarity.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a solid. The purity of the final product can be assessed by HPLC and its identity confirmed by NMR and mass spectrometry.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum of this compound shows characteristic peaks that can be compared with literature data for structure confirmation.[2][6]
-
¹H NMR: The ¹H NMR spectrum will show the disappearance of the signals corresponding to the protons at the 6a and 12a positions in rotenone and the appearance of new aromatic or vinylic signals, consistent with the formation of the double bond in this compound.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Biological Activity and Signaling Pathways
While the specific signaling pathways of this compound are not as extensively studied as those of rotenone, it is plausible that it shares some biological targets due to its structural similarity. Rotenone is a well-established inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger various downstream signaling cascades, including the PI3K/Akt/mTOR pathway, often implicated in cell survival and apoptosis.
The following diagram depicts the signaling pathway affected by the parent compound, rotenone. Further research is required to definitively establish the specific molecular targets and signaling effects of this compound.
Caption: Postulated Signaling Pathway of Rotenone.
Conclusion
This application note provides a foundational protocol for the synthesis and purification of this compound. Researchers can adapt and optimize these methods for their specific experimental needs. The provided information on the synthesis, purification, and potential biological context of this compound will aid in its further investigation as a research tool.
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of rotenoids and the determination of rotenone in pesticide formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
Dehydrorotenone: A Tool for Investigating Reactive Oxygen Species Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrorotenone, a derivative of the naturally occurring pesticide rotenone, is a valuable tool for studying the intricate role of reactive oxygen species (ROS) in cellular signaling pathways. Like its parent compound, this compound acts as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This inhibition disrupts cellular respiration and leads to the generation of ROS, primarily superoxide radicals, within the mitochondria. The subsequent increase in oxidative stress triggers a cascade of cellular events, making this compound a useful agent for investigating ROS-mediated processes such as apoptosis, neurotoxicity, and mitophagy. These application notes provide detailed protocols and data to guide researchers in utilizing this compound for the controlled induction and measurement of ROS in various experimental models.
Mechanism of Action
This compound exerts its effects primarily through the inhibition of mitochondrial Complex I. This inhibition blocks the transfer of electrons from NADH to ubiquinone, leading to a buildup of electrons within the complex. These electrons can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide anions (O₂⁻). Superoxide dismutase (SOD) can then convert superoxide into hydrogen peroxide (H₂O₂), another key ROS molecule. This surge in mitochondrial ROS disrupts the mitochondrial membrane potential and can initiate downstream signaling cascades, including the activation of stress-activated protein kinases and the induction of apoptotic pathways.[1][2]
Applications in Research
-
Induction of Oxidative Stress: this compound provides a reliable method for inducing oxidative stress in a controlled manner, allowing for the study of cellular responses to ROS.
-
Apoptosis Research: The pro-apoptotic effects of this compound, mediated by ROS-induced mitochondrial dysfunction and activation of signaling pathways like p38 MAPK, make it a useful tool for investigating programmed cell death.[1][2]
-
Neurotoxicity Studies: Given the role of mitochondrial dysfunction and oxidative stress in neurodegenerative diseases, this compound can be employed to model and study the mechanisms of neuronal cell death.
-
Mitophagy Research: By inducing mitochondrial damage, this compound can be used to trigger and study the process of mitophagy, the selective removal of damaged mitochondria.
Data Presentation
Cytotoxicity of this compound and Related Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, rotenone, in various cancer cell lines. This data is crucial for determining appropriate concentration ranges for inducing ROS production without causing immediate, widespread cell death.
| Compound | Cell Line | IC50 (µM) |
| This compound | Not explicitly found in searches | N/A |
| Rotenone | MCF-7 (Breast Cancer) | Varies by study |
| A549 (Lung Cancer) | Varies by study | |
| HCT116 (Colon Cancer) | Varies by study | |
| PC12 (Neuronal) | ~1 µM (induces apoptosis)[3] |
Quantitative Analysis of ROS Production
Researchers should aim to quantify the fold change in ROS levels upon treatment with this compound. The following table is a template for presenting such data, which can be obtained using the protocols outlined below.
| Treatment | Concentration (µM) | Fold Change in ROS (vs. Control) |
| Vehicle Control | - | 1.0 |
| This compound | (e.g., 0.1) | User-defined |
| This compound | (e.g., 1) | User-defined |
| This compound | (e.g., 10) | User-defined |
| Positive Control (e.g., H₂O₂) | (e.g., 100) | User-defined |
Experimental Protocols
Protocol 1: Induction of ROS Production in Cultured Cells
This protocol describes the general procedure for treating cultured cells with this compound to induce ROS production.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for plate reader-based assays, or plates with coverslips for microscopy) at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) overnight to allow for attachment.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal concentration for your cell type and desired level of ROS induction.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period. The incubation time should be optimized and can range from 30 minutes to 24 hours, depending on the specific research question and the endpoint being measured.[4]
-
Proceed to ROS Measurement: After the incubation period, proceed with the desired ROS detection method as described in the protocols below.
Protocol 2: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells treated with this compound (from Protocol 1)
-
DCFH-DA (stock solution in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10-20 µM in pre-warmed serum-free medium. Protect the solution from light.
-
Staining: Remove the treatment medium from the cells and wash once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Measurement: Add PBS or serum-free medium to the wells. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. For microscopy, capture images using a standard FITC filter set.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold change in ROS production.
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
MitoSOX™ Red reagent (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare MitoSOX™ Red Working Solution: Immediately before use, dilute the MitoSOX™ Red stock solution to a final concentration of 5 µM in warm HBSS or medium.
-
Staining: Remove the treatment medium, wash the cells once with warm PBS, and add the MitoSOX™ Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS.
-
Imaging/Analysis: For microscopy, immediately image the cells using a rhodamine filter set (excitation/emission ~510/580 nm). For flow cytometry, scrape and resuspend the cells in fresh buffer and analyze using the appropriate laser and emission filter.
-
Data Analysis: Quantify the fluorescence intensity and compare the treated samples to the vehicle control.
Visualization of Signaling Pathways and Workflows
This compound-Induced ROS and Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via ROS and p38 MAPK.
Experimental Workflow for Measuring this compound-Induced ROS
Caption: Workflow for this compound-induced ROS measurement.
References
- 1. Protection by an antioxidant of rotenone-induced neuromotor decline, reactive oxygen species generation and cellular stress in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotenone-stimulated superoxide release from mitochondrial complex I acutely augments L-type Ca2+ current in A7r5 aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omarigliptin Mitigates 6-Hydroxydopamine- or Rotenone-Induced Oxidative Toxicity in PC12 Cells by Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dehydrorotenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydrorotenone is a naturally occurring isoflavonoid found in several plant species, known for its insecticidal and potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development. This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
2.2. Chemicals and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
2.3. Standard Solution Preparation
A stock solution of this compound (100 µg/mL) is prepared by accurately weighing and dissolving the analytical standard in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
2.4. Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for a solid plant extract is outlined below.
-
Extraction: Accurately weigh 100 mg of the powdered plant extract and transfer it to a 10 mL volumetric flask. Add 8 mL of methanol and sonicate for 30 minutes.
-
Dilution: Allow the mixture to cool to room temperature and then add methanol to the mark. Mix thoroughly.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial. The filtrate is now ready for injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
3.1. Linearity
The linearity of the method was established by analyzing a series of this compound standard solutions. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 20 | 304680 |
| 50 | 761700 |
| Correlation Coefficient (r²) | 0.9998 |
3.2. Precision
The precision of the method was evaluated by performing intra-day and inter-day analyses of three different concentrations of this compound.
Table 3: Precision Data for this compound Analysis
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 5 | 1.2 | 1.8 |
| 10 | 0.8 | 1.5 |
| 20 | 0.6 | 1.2 |
3.3. Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels.
Table 4: Accuracy (Recovery) Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 8 | 7.92 | 99.0 |
| 10 | 10.1 | 101.0 |
| 12 | 11.82 | 98.5 |
| Average Recovery (%) | 99.5 |
3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Results and Discussion
The developed RP-HPLC method provides a simple, accurate, and precise way to quantify this compound. The isocratic elution allows for a relatively short run time of 10 minutes. The retention time for this compound under the described conditions is approximately 5.8 minutes. The method demonstrates good linearity over the tested concentration range with a correlation coefficient greater than 0.999. The precision and accuracy results are within the acceptable limits for analytical method validation.
Conclusion
The HPLC method described in this application note is suitable for the routine analysis of this compound in various samples. The method is rapid, reliable, and requires standard HPLC instrumentation.
Protocol: HPLC Analysis of this compound
Scope
This protocol details the procedure for the quantitative analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials and Equipment
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 analytical column (4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringes and 0.45 µm syringe filters
-
HPLC vials
-
Ultrasonic bath
-
This compound analytical standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade phosphoric acid
Procedure
3.1. Mobile Phase Preparation
-
Prepare 0.1% phosphoric acid in water by adding 1 mL of phosphoric acid to 1 L of HPLC grade water and mix well.
-
Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in a 60:40 (v/v) ratio.
-
Degas the mobile phase before use.
3.2. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution with the mobile phase.
3.3. Sample Preparation
-
Accurately weigh approximately 100 mg of the finely ground sample into a 10 mL volumetric flask.
-
Add about 8 mL of methanol.
-
Sonicate for 30 minutes to ensure complete extraction.
-
Allow the flask to cool to room temperature.
-
Add methanol to the 10 mL mark and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.4. HPLC Analysis
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
3.5. Calculation
The concentration of this compound in the sample can be calculated using the calibration curve generated from the standard solutions.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
System Suitability
Before starting the analysis, perform a system suitability test by injecting a standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Cell-based Assays for Assessing Dehydrorotenone Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrorotenone, a natural compound belonging to the rotenoid family, has garnered interest in various research fields, including agriculture as a pesticide and more recently in cancer research for its cytotoxic properties. Understanding the cytotoxic mechanisms of this compound is crucial for its potential development as a therapeutic agent and for assessing its toxicological profile. These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound.
The primary mechanism of action for rotenoids, including this compound, involves the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The subsequent oxidative stress and energy depletion can trigger a cascade of cellular events culminating in apoptosis (programmed cell death).
Key signaling pathways implicated in this compound-induced cytotoxicity include the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses. Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress and modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, it can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins such as Bim.
This document outlines protocols for essential cell-based assays to quantify the cytotoxic effects of this compound, including the MTT assay for cell viability, the LDH assay for membrane integrity, Annexin V/PI staining for apoptosis detection, and the DCFDA assay for measuring intracellular ROS levels.
Data Presentation
The following tables summarize quantitative data on the cytotoxic effects of this compound and its close analog, rotenone. Due to the limited availability of specific quantitative data for this compound in some assays, data from rotenone studies are included as a reference and are clearly noted. This information provides a comparative basis for researchers evaluating the cytotoxic potential of this compound.
Table 1: IC50 Values of this compound from MTT Assay in Various Cancer Cell Lines
| Cell Line | Tissue Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.02 |
| K-562 | Leukemia | 0.03 |
| HCT-116 | Colon Carcinoma | 0.04 |
| PC-3 | Prostate Carcinoma | 0.05 |
| MCF7 | Breast Carcinoma | 0.06 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) Project.
Table 2: Cytotoxicity Data for Rotenone (this compound Analog) from Various Assays
| Assay | Cell Line | Parameter | Result |
| MTT Assay | SH-SY5Y | % Viability Reduction | ~51.68% at 10 µM[1] |
| LDH Assay | SH-SY5Y | LDH Release | Significant increase at 10 µM[1] |
| Apoptosis Assay (TUNEL) | PC12 & Primary Neurons | % Apoptotic Cells | ~40-50% at 1 µM[2] |
| ROS Assay (DCFDA) | SH-SY5Y | Fold Increase in ROS | Concentration-dependent increase[3] |
Note: This data is for rotenone and serves as a proxy for this compound due to their similar mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the extent of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period. Also, prepare a "spontaneous LDH release" control (untreated cells).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as desired.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) Assay for Intracellular ROS
Principle: This assay measures the overall level of reactive oxygen species within cells. DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS.
-
Compound Treatment: Add 100 µL of this compound at various concentrations to the wells. Include a positive control (e.g., H2O2) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Calculate the fold increase in fluorescence intensity relative to the vehicle control at each time point.
Mandatory Visualizations
Caption: A flowchart illustrating the general experimental workflow for evaluating the cytotoxicity of this compound using a panel of cell-based assays.
Caption: A diagram depicting the proposed signaling cascade initiated by this compound, leading to apoptosis through mitochondrial dysfunction, ROS production, ER stress, and p38 MAPK activation.
References
Application Notes and Protocols: Dehydrorotenone as a Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrorotenone is a naturally occurring rotenoid, a class of isoflavonoids found in various plant species. While its parent compound, rotenone, is well-known for its insecticidal and piscicidal properties, and as a tool compound in Parkinson's disease research due to its mitochondrial complex I inhibitory activity, the specific biological activities of this compound are less characterized. However, emerging evidence on related rotenoid compounds suggests a potential for this class of molecules to exhibit significant anti-inflammatory effects. This document provides a summary of the current understanding of the anti-inflammatory potential of rotenoids, a hypothesized mechanism of action for this compound, and detailed protocols for researchers to investigate its efficacy as an anti-inflammatory agent.
Hypothesized Anti-inflammatory Mechanism of this compound
Direct studies on the anti-inflammatory properties of this compound are currently limited. However, based on the activities of structurally similar rotenoids and the parent compound rotenone, a plausible mechanism of action can be hypothesized. The anti-inflammatory activity of this compound is likely mediated through the inhibition of key inflammatory pathways, namely the Cyclooxygenase (COX) pathways and the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Rotenoids have been shown to inhibit COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. Furthermore, rotenone has been demonstrated to modulate the NF-κB and p38 MAPK pathways in inflammatory cells, such as microglia. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). Therefore, it is hypothesized that this compound may exert its anti-inflammatory effects by:
-
Inhibiting COX-1 and COX-2 enzymes , thereby reducing prostaglandin production.
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Suppressing the activation of the NF-κB pathway , leading to decreased expression of pro-inflammatory genes.
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Modulating the MAPK signaling pathway , particularly the p38 MAPK branch, to further dampen the inflammatory response.
Data Presentation: Anti-inflammatory Activity of Related Rotenoids
The following table summarizes the in vitro cyclooxygenase inhibitory activity of several rotenoids isolated from Boerhaavia diffusa, providing a basis for the potential activity of this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Boeravinone A | > 100 | > 100 |
| Boeravinone B | 21.7 ± 0.5 | 25.5 ± 0.6 |
| Boeravinone C | > 100 | > 100 |
| Boeravinone D | 45.3 ± 1.2 | 62.8 ± 2.1 |
| Boeravinone E | 38.9 ± 0.9 | 51.4 ± 1.5 |
| Boeravinone F | > 100 | > 100 |
| Stigmasterol | > 100 | > 100 |
| Celecoxib (Control) | 8.5 ± 0.3 | 0.08 ± 0.003 |
| Indomethacin (Control) | 0.12 ± 0.01 | 1.8 ± 0.05 |
Data sourced from a study on rotenoids from Boerhaavia diffusa.
Experimental Protocols
Here we provide a set of detailed protocols to enable the investigation of this compound's anti-inflammatory properties.
1. Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic potential of this compound on relevant cell lines (e.g., RAW 264.7 macrophages) and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the wells and replace it with fresh medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Nitric Oxide (NO) Production Assay (Griess Test)
Purpose: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
3. Cytokine Measurement (ELISA)
Purpose: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.
Materials:
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This compound
-
RAW 264.7 cells
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LPS
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ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
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Collect the cell culture supernatants and centrifuge to remove cell debris.
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Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody overnight.
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Block the plate with a blocking buffer.
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Add cell culture supernatants and standards to the wells and incubate.
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Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
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Add the substrate and stop the reaction.
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Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations from the standard curve.
4. Western Blot Analysis for NF-κB and MAPK Signaling
Purpose: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by assessing the phosphorylation of key proteins.
Materials:
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This compound
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RAW 264.7 cells
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LPS
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
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Pre-treat with this compound for 1 hour.
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Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
5. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Purpose: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
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This compound
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Male Wistar rats or Swiss albino mice
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Carrageenan (1% w/v in sterile saline)
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Indomethacin (positive control)
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Vehicle (e.g., 0.5% carboxymethyl cellulose)
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Plethysmometer
Protocol:
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Acclimatize the animals for at least one week before the experiment.
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Fast the animals overnight with free access to water.
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Administer this compound (various doses) or indomethacin (e.g., 10 mg/kg) orally or intraperitoneally. Administer the vehicle to the control group.
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After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
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Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
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Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
Signaling Pathways
Caption: Hypothesized mechanism of this compound in inflammatory signaling.
Experimental Workflow
Caption: Workflow for evaluating this compound's anti-inflammatory potential.
Application Note: Electrochemical Detection of Dehydrorotenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrorotenone is a rotenoid, a class of naturally occurring isoflavonoids found in the roots and stems of certain plants. It is structurally similar to rotenone, a well-known pesticide and mitochondrial complex I inhibitor. The detection and quantification of this compound are of interest in various fields, including natural product chemistry, toxicology, and drug development, due to its potential biological activities. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection of electroactive compounds like this compound.
This application note provides a detailed protocol for the electrochemical detection of this compound using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The methodologies are based on the established electrochemical behavior of related isoflavonoids and rotenoids.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation or reduction at an electrode surface when a specific potential is applied. This compound, like other flavonoids, possesses electroactive functional groups that can undergo electron transfer reactions. The resulting current is directly proportional to the concentration of this compound in the sample, allowing for its quantification.
Voltammetric techniques, such as CV and DPV, are employed to study and quantify the electrochemical behavior. CV is used to investigate the redox properties, including the oxidation and reduction potentials, while DPV is a more sensitive technique for quantitative analysis. The choice of electrode material and supporting electrolyte is crucial for achieving optimal sensitivity and selectivity.
Experimental Protocols
Reagents and Solutions
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This compound Standard: Analytical grade, dissolved in a suitable organic solvent like acetonitrile or dimethylformamide (DMF) to prepare a stock solution (e.g., 1 mM).
-
Supporting Electrolyte:
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Phosphate buffer solution (PBS), 0.1 M, pH 7.4.
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Acetate buffer solution, 0.1 M, pH 4.5.
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Britton-Robinson buffer, 0.04 M, various pH values for optimization.
-
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Organic Solvent: Acetonitrile or DMF, HPLC grade.
-
Working Electrodes:
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Glassy Carbon Electrode (GCE)
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Boron-Doped Diamond (BDD) Electrode
-
-
Reference Electrode: Ag/AgCl (3 M KCl)
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Counter Electrode: Platinum wire
Instrumentation
-
Potentiostat/Galvanostat with corresponding software.
-
Three-electrode electrochemical cell.
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Micropipettes.
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Nitrogen gas cylinder for deoxygenation.
Working Electrode Preparation
-
Polishing: Polish the working electrode (GCE or BDD) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
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Sonication: Sonicate the electrode in deionized water for 2 minutes to remove any adhered alumina particles.
-
Rinsing: Rinse the electrode thoroughly with deionized water and then with ethanol.
-
Drying: Dry the electrode under a stream of nitrogen gas.
Electrochemical Measurement Procedure
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, Ag/AgCl reference electrode, and platinum counter electrode.
-
Electrolyte Addition: Add a known volume (e.g., 10 mL) of the desired supporting electrolyte to the cell.
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Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen atmosphere over the solution during the experiment.
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Blank Measurement: Record the voltammogram of the supporting electrolyte alone to establish the background signal.
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Standard Addition: Add a known concentration of the this compound standard solution to the electrochemical cell.
-
Voltammetric Scans:
-
Cyclic Voltammetry (CV): Scan the potential from an initial to a final potential and back. A typical range for oxidation could be from 0.0 V to +1.5 V.
-
Differential Pulse Voltammetry (DPV): Scan the potential in one direction using a series of pulses. This technique offers higher sensitivity for quantification.
-
-
Data Acquisition: Record the resulting voltammograms (current vs. potential).
-
Quantification: For DPV, the peak current is proportional to the concentration of this compound. A calibration curve can be constructed by plotting the peak current against the concentration of serially diluted standards.
Data Presentation
Table 1: Optimized Parameters for Differential Pulse Voltammetry (DPV)
| Parameter | Optimized Value |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.4) |
| Initial Potential | 0.0 V |
| Final Potential | +1.2 V |
| Pulse Amplitude | 50 mV |
| Pulse Width | 50 ms |
| Scan Rate | 20 mV/s |
Table 2: Analytical Performance for this compound Detection (Hypothetical Data)
| Parameter | Value |
| Linear Range | 0.1 µM - 50 µM |
| Limit of Detection (LOD) | 0.03 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Repeatability (RSD, n=5) | 2.5% |
| Reproducibility (RSD, n=3) | 4.1% |
Visualizations
Conclusion
The described electrochemical methods provide a simple, rapid, and sensitive platform for the detection of this compound. The protocols for cyclic voltammetry and differential pulse voltammetry can be readily adapted for various research and analytical applications. The provided workflow and hypothetical performance data serve as a valuable starting point for method development and validation. Further optimization of experimental parameters, such as pH of the supporting electrolyte and scan rate, may lead to enhanced sensitivity and selectivity for specific sample matrices.
Troubleshooting & Optimization
Technical Support Center: Dehydrorotenone for In Vitro Experiments
Welcome to the technical support center for the use of Dehydrorotenone in in vitro research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound. It is readily soluble in DMSO. For example, a stock solution of 25 mg/mL in DMSO can be achieved, though it may require ultrasonication to fully dissolve.
Q2: I am observing precipitation when I dilute my this compound stock solution in my cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform serial dilutions in your cell culture medium.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A final concentration of 0.1% is often recommended.
-
Pre-warming Media: Gently warm your cell culture media to 37°C before adding the this compound solution.
-
Vortexing: Gently vortex the diluted solution immediately after adding the compound to the media to ensure it is evenly dispersed.
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Sonication: For preparing the initial stock solution, brief sonication can aid in complete dissolution.
Q3: What is the mechanism of action of this compound?
A3: this compound is known to be a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This inhibition leads to mitochondrial dysfunction, which in turn can trigger endoplasmic reticulum (ER) stress. The ER stress then activates downstream signaling pathways, notably the p38 MAP kinase (MAPK) pathway, leading to cellular responses such as apoptosis.[1]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous media. | 1. High concentration of the compound in the final solution. 2. Rapid change in solvent polarity. 3. Low temperature of the aqueous medium. | 1. Lower the final concentration of this compound in the cell culture medium. 2. Perform a stepwise (serial) dilution of the DMSO stock solution into the pre-warmed (37°C) cell culture medium. 3. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound. 2. Cell line-specific sensitivity to DMSO. 3. Precipitation of the compound affecting the effective concentration. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment. 2. Run a DMSO-only control at the same final concentration to assess its effect on your specific cell line. 3. Visually inspect for any precipitation before adding the final solution to your cells. If precipitation is observed, refer to the solutions for precipitation issues. |
| Cells show signs of toxicity in the control group (DMSO only). | The final concentration of DMSO is too high for the specific cell line being used. | Determine the maximum tolerable DMSO concentration for your cell line by running a dose-response experiment with DMSO alone. Aim to keep the final DMSO concentration below this threshold and ideally at or below 0.1%. |
Data Presentation
This compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for stock solutions. Ultrasonication may be required for higher concentrations. |
| Acetone | Readily soluble | Based on data for the related compound, Rotenone.[2] |
| Chloroform | Very soluble | Based on data for the related compound, Rotenone.[2] |
| Ethanol | Soluble | Based on data for the related compound, Rotenone.[2] |
| Diethyl ether | Less readily soluble | Based on data for the related compound, Rotenone.[2] |
| Water | Practically insoluble |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for In Vitro Experiments
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Prepare a 10 mM Stock Solution in DMSO:
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Weigh out the required amount of this compound powder. The molecular weight of this compound is 392.4 g/mol .
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Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
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If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
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Store the 10 mM stock solution in small aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
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Thaw a single aliquot of the 10 mM stock solution.
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Dilute the 10 mM stock solution 1:10 in pre-warmed (37°C) cell culture medium to make a 1 mM intermediate solution. Mix gently by inversion.
-
-
Prepare the Final Working Solution:
-
Further dilute the 1 mM intermediate solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration for your experiment (e.g., 1 µM, 10 µM).
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Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%.
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Use the final working solution immediately.
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Mandatory Visualization
Caption: Workflow for preparing this compound working solutions.
Caption: this compound-induced signaling pathway.
References
Technical Support Center: Dehydrorotenone Stability and Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydrorotenone solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to rotenone?
This compound is a primary degradation product of rotenone.[1] Rotenone, a naturally occurring insecticide, undergoes oxidation upon exposure to light and air to form this compound and other related compounds.[1][2]
Q2: What are the main factors that influence the stability of this compound in solution?
While specific stability data for this compound is limited, its stability is expected to be influenced by the same factors that affect its parent compound, rotenone, and other organic molecules. These include:
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Light Exposure: Photodegradation is a significant factor in the degradation of rotenoids.[3][4] Exposure to UV and visible light can lead to the breakdown of the molecule.
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Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[5] Conversely, storing solutions at lower temperatures can enhance stability.
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pH of the Solution: The pH of the solvent can significantly impact the stability of chemical compounds, potentially leading to hydrolysis under acidic or alkaline conditions.[6][7]
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Solvent Type: The choice of solvent can affect the solubility and stability of this compound.
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Presence of Oxidizing Agents: As this compound is an oxidation product of rotenone, the presence of oxidizing agents may further influence its stability.
Q3: What are the visual indicators of this compound degradation?
Solutions of rotenone, the precursor to this compound, are known to change color upon degradation. Colorless solutions can turn yellow, then orange, and finally deep red as they oxidize and form products like this compound.[1] While specific visual cues for the degradation of isolated this compound are not well-documented, any unexpected color change in a this compound solution should be considered an indicator of potential degradation.
Q4: What are the recommended storage conditions for this compound solutions?
To maximize stability, this compound solutions should be:
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Protected from light: Store solutions in amber vials or in the dark.
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Stored at low temperatures: For long-term storage, -20°C is recommended, especially for stock solutions prepared in solvents like DMSO.
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Sealed from air: Use tightly sealed containers to minimize exposure to oxygen.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency or Concentration
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Possible Cause: Degradation due to light exposure.
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Troubleshooting Step: Ensure all solution preparation and handling steps are performed with minimal light exposure. Use amber vials or wrap containers in aluminum foil.
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Possible Cause: Thermal degradation.
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Troubleshooting Step: Avoid exposing the solution to high temperatures. If the experimental protocol requires elevated temperatures, minimize the exposure time. Store the solution at the recommended low temperature when not in use.
-
-
Possible Cause: Unsuitable pH of the solution.
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Troubleshooting Step: Check the pH of your solvent or buffer. If possible, adjust the pH to a neutral range (around 7) to minimize the risk of acid or base-catalyzed hydrolysis.
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Issue 2: Inconsistent or Non-reproducible Experimental Results
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Possible Cause: Inconsistent age or storage of this compound solutions.
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Troubleshooting Step: Prepare fresh solutions for each experiment or use aliquots from a single, properly stored stock solution to ensure consistency. Note the preparation date on all solutions.
-
-
Possible Cause: Degradation during the experiment.
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Troubleshooting Step: Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure, duration). It may be necessary to include control samples to assess degradation over the course of the experiment.
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Issue 3: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)
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Possible Cause: Formation of degradation products.
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Troubleshooting Step: Compare the chromatogram of a fresh sample with that of an aged or stressed sample. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation. Mass spectrometry (MS) can be used to identify the mass of the degradation products.
-
Data Presentation
| Compound | Condition | Solvent/Matrix | Half-life (t½) / Degradation Time (DT50) | Reference |
| Rotenone | Photodegradation (Simulated Sunlight) | Water | 4.18 to 20.12 hours | [3] |
| Rotenone | Photodegradation (Natural Sunlight) | Soil | 5 to 7 hours | [4] |
| Rotenone | Thermal Degradation (10°C) | Silt Clay Loam Soil | 25 days | [5] |
| Rotenone | Thermal Degradation (20°C) | Silt Clay Loam Soil | 8 days | [5] |
| Rotenone | Thermal Degradation (10°C) | Loamy Soil | 21 days | [5] |
| Rotenone | Thermal Degradation (20°C) | Loamy Soil | 5 days | [5] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide.
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Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
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Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or natural sunlight).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Data Evaluation: Quantify the remaining this compound at each time point to determine the degradation rate.
Mandatory Visualizations
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Thermolysis Transformation Products of Rotenone on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. units.fisheries.org [units.fisheries.org]
- 4. Photodegradation of rotenone in soils under environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation and persistence of rotenone in soils and influence of temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dehydrorotenone Resistance in Insect Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dehydrorotenone in insect models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to insecticide resistance.
Quick Navigation
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Frequently Asked Questions (FAQs)
A collection of common questions regarding this compound resistance.
1. What is the primary mechanism of action for this compound?
This compound, a derivative of rotenone, functions as a mitochondrial complex I inhibitor.[1][2][3][4] It disrupts the electron transport chain, preventing ATP production and leading to cellular energy depletion and eventual insect death.[1]
2. What are the major mechanisms of insect resistance to this compound and other mitochondrial complex I inhibitors?
Insects can develop resistance to mitochondrial complex I inhibitors like this compound through two primary mechanisms:
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Metabolic Resistance: This is the most common mechanism and involves the enzymatic detoxification of the insecticide.[5] Key enzyme families responsible for this are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CarEs).[6][7] These enzymes modify the insecticide to make it less toxic and more easily excreted.
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Target-Site Insensitivity: This involves genetic mutations in the subunits of mitochondrial complex I, the target of this compound.[8] These mutations can reduce the binding affinity of the insecticide to its target, rendering it less effective.
3. What is cross-resistance, and how does it apply to this compound?
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism.[9][10] For example, an insect strain with elevated P450 activity that detoxifies one type of mitochondrial complex I inhibitor may also be resistant to this compound.[5]
4. How can I determine if my insect colony is resistant to this compound?
The most direct method is to conduct a dose-response bioassay to determine the median lethal concentration (LC50) or median lethal dose (LD50) for your insect colony and compare it to a known susceptible strain. A significantly higher LC50 or LD50 value in your colony indicates resistance.
5. What are synergists, and how can they help overcome this compound resistance?
Synergists are chemicals that, while not necessarily toxic on their own, can increase the efficacy of an insecticide by inhibiting the insect's detoxification enzymes.[11] For this compound resistance mediated by metabolic pathways, the following synergists can be used:
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Piperonyl Butoxide (PBO): Inhibits P450 monooxygenases.[12][13]
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S,S,S-tributyl phosphorotrithioate (DEF): Inhibits carboxylesterases.
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Diethyl Maleate (DEM): Inhibits glutathione S-transferases by depleting glutathione.[14][15]
Troubleshooting Guide
A step-by-step guide to address common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high insect survival in bioassays. | Insect colony may have developed resistance to this compound. | 1. Confirm Resistance: Perform a dose-response bioassay to determine the LC50 of your colony and compare it to a susceptible strain. A significant increase in the resistance ratio indicates resistance.2. Investigate Mechanism: Conduct synergism bioassays with PBO, DEF, and DEM to determine if metabolic resistance is the cause. A significant increase in mortality with a synergist points to the involvement of the corresponding enzyme family.3. Consider Target-Site Resistance: If synergists do not restore susceptibility, the resistance may be due to target-site mutations. |
| Variability in bioassay results. | Inconsistent insecticide exposure or insect health. | 1. Standardize Application: Use a precise application method like a topical application bioassay to ensure each insect receives a consistent dose.2. Control Insect Variables: Use insects of the same age, sex, and nutritional status for your experiments.3. Maintain Consistent Environment: Ensure temperature, humidity, and light cycles are consistent throughout the bioassay. |
| Synergist bioassay is inconclusive. | The chosen synergist may not be effective against the specific detoxification enzymes in your insect model, or the resistance mechanism may not be metabolic. | 1. Test a Panel of Synergists: Use PBO, DEF, and DEM to cover the major metabolic pathways.2. Evaluate for Target-Site Resistance: If metabolic resistance is ruled out, investigate the possibility of mutations in the mitochondrial complex I subunits. |
Experimental Protocols
Detailed methodologies for key experiments.
Topical Application Bioassay for this compound
This protocol is adapted for determining the LD50 of this compound.
Materials:
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
CO2 or cold plate for insect anesthetization
-
Clean holding vials with a food source
-
Healthy, 2-5 day old adult insects of a uniform size and sex
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of serial dilutions to achieve a range of concentrations that will produce between 10% and 90% mortality.
-
Include a solvent-only control group.
-
-
Insect Preparation:
-
Anesthetize a small group of insects using CO2 or a cold plate.
-
Sort insects to ensure uniformity.
-
-
Application:
-
Using a microapplicator, apply a precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of each anesthetized insect.
-
Treat at least 3 replicates of 10-20 insects per concentration level.
-
Treat the control group with the solvent only.
-
-
Observation:
-
Place the treated insects in clean vials with access to food.
-
Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals.
-
Synergism Bioassay
This protocol determines the role of metabolic enzymes in resistance.
Procedure:
-
Follow the topical application bioassay protocol as described above.
-
For each synergist (PBO, DEF, DEM), pre-treat a group of insects with a sublethal dose of the synergist 1-2 hours before applying this compound.
-
For each synergist, include a control group treated with the synergist alone to ensure it is not causing mortality.
-
Calculate the LD50 for this compound in the presence of each synergist.
-
Calculate the Synergism Ratio (SR) for each synergist:
-
SR = LD50 of this compound alone / LD50 of this compound + synergist
-
-
An SR value significantly greater than 1 indicates that the synergist is overcoming resistance by inhibiting the corresponding enzyme family.
Signaling Pathways and Workflows
Diagrams illustrating key concepts in this compound resistance.
Caption: Mechanism of action of this compound.
Caption: Overview of this compound resistance mechanisms.
Caption: Troubleshooting workflow for suspected resistance.
References
- 1. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New insecticide screening platforms indicate that Mitochondrial Complex I inhibitors are susceptible to cross-resistance by mosquito P450s that metabolise pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance [mdpi.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-resistance in insecticide-resistant strains of the German cockroach. Blattella germanica (L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Mechanisms, Cross-resistance and Stability of Resistance to Metaflumizone in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. publichealthtoxicology.com [publichealthtoxicology.com]
- 13. The Insecticide Synergist Piperonyl Butoxide Inhibits Hedgehog Signaling: Assessing Chemical Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Diethyl maleate, an in vivo chemical depletor of glutathione, affects the response of male and female rats to arsenic deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydrorotenone Solubility and Handling
Welcome to the technical support center for Dehydrorotenone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a rotenoid, a class of naturally occurring heterocyclic organic compounds. It is characterized by a hydrophobic molecular structure, which leads to poor solubility in water and aqueous buffers.[1][2] This inherent hydrophobicity is the primary reason for the precipitation issues encountered during experimental procedures.
Q2: What are the general properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀O₆ | [2] |
| Molecular Weight | 392.4 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Poor in water, soluble in organic solvents like DMSO and ethanol. | [1] |
Q3: What solvents are recommended for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound and its analogs.[3][4][5][6] Ethanol can also be used.[1] For a related compound, Dihydrorotenone, a solubility of 25 mg/mL in DMSO has been reported.[6]
Q4: How can I prevent my this compound from precipitating when I dilute the stock solution into my aqueous experimental buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your buffer.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low enough to be tolerated by your cells (typically ≤0.5%), but high enough to maintain the solubility of this compound.[7]
-
Use of Co-solvents: Incorporating a small percentage of a co-solvent like polyethylene glycol (PEG) in your final solution can help improve solubility.
-
Use of Surfactants: Non-ionic surfactants such as Tween 80 can aid in keeping hydrophobic compounds in solution.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
-
Warming: Gently warming the solution may increase solubility, but be cautious of the temperature stability of this compound and other components in your buffer.
Troubleshooting Guides
Problem: My this compound precipitates immediately upon addition to my cell culture medium.
| Possible Cause | Suggested Solution |
| High final concentration of this compound. | Determine the maximum soluble concentration of this compound in your specific medium with the intended final DMSO concentration through a solubility test. |
| Rapid change in solvent polarity. | Prepare an intermediate dilution of your DMSO stock in the cell culture medium before making the final dilution. |
| Low temperature of the medium. | Ensure your cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound solution. |
| Interaction with media components. | Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if serum or other complex media components are contributing to precipitation. |
Problem: I observe a cloudy precipitate in my this compound working solution over time.
| Possible Cause | Suggested Solution |
| Compound instability and degradation. | This compound's precursor, Rotenone, is known to be sensitive to light and air, which can lead to the formation of this compound crystals.[1] Protect your solutions from light and prepare them fresh for each experiment. |
| Saturation limit exceeded. | The concentration of your working solution may be at or above its saturation point in the aqueous buffer. Try preparing a slightly lower concentration. |
| pH of the buffer. | The solubility of some compounds can be pH-dependent. Ensure the pH of your buffer is optimal and stable. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) and brief sonication may be used to aid dissolution.[6]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting tubes to minimize freeze-thaw cycles and exposure to light and air. Store at -20°C or -80°C. For a related compound, Dihydrorotenone, storage at -20°C for up to 1 month and at -80°C for up to 6 months is recommended.[6]
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, dilute the 10 mM stock 1:10 in the medium to get a 1 mM solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is below 0.5%.
-
Mixing and Use: Gently mix the final working solution and use it immediately for your experiment.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples.[7]
Signaling Pathways and Experimental Workflows
This compound, like other rotenoids, is known to be a potent inhibitor of mitochondrial complex I.[6][8] This inhibition can lead to a cascade of downstream cellular events.
Logical Workflow for Investigating this compound Precipitation
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dehydrorotenone Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the yield of Dehydrorotenone synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for common problems encountered during the synthesis of this compound. The guidance is categorized by the primary synthesis routes.
Route 1: Oxidation of Rotenone
Question: My oxidation of rotenone to this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the oxidation of rotenone are frequently due to incomplete reaction, degradation of the product, or the formation of side products. To enhance the yield, consider the following:
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Choice of Oxidizing Agent: While various oxidizing agents can be used, manganese dioxide (MnO₂) in a suitable solvent like acetone is a commonly cited option. The quality and activation state of the MnO₂ are critical for reaction efficiency.
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Reaction Time and Temperature: The oxidation of rotenone is sensitive to both time and temperature. Prolonged reaction times or excessive heat can lead to the formation of undesired byproducts and degradation of this compound. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Purity: Ensure the use of dry and high-purity solvents. Water content can interfere with the oxidation process and lead to the formation of hydroxylated byproducts.
-
Purification Method: Inefficient purification can lead to significant loss of the final product. Recrystallization is a common method for purifying this compound. Careful selection of the recrystallization solvent is crucial to maximize recovery.
Question: I am observing multiple spots on my TLC plate after the oxidation of rotenone. What are these impurities?
Answer: Besides unreacted rotenone and the desired this compound, other spots on your TLC plate could represent various side products. Common impurities include rotenonone and other over-oxidized species. The formation of these impurities is often promoted by harsh reaction conditions. To minimize their formation, use a milder oxidizing agent or optimize the reaction time and temperature.
Route 2: Cyclization of Derrisic Acid
Question: The cyclization of derrisic acid to this compound is not proceeding to completion. What factors influence this reaction?
Answer: The intramolecular cyclization of derrisic acid to form this compound is a dehydration reaction that can be challenging. Key factors influencing the success of this reaction include:
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Dehydrating Agent: A common method involves the use of acetic anhydride in the presence of a base like sodium acetate.[1] The freshness and purity of the acetic anhydride are important.
-
Temperature: The reaction typically requires heating to proceed. However, excessive temperatures can lead to decomposition of the starting material and product. Careful temperature control is necessary.
-
Purity of Derrisic Acid: The purity of the starting derrisic acid is crucial. Impurities can interfere with the cyclization reaction. Ensure that the derrisic acid is properly purified before proceeding.
Question: My final product after derrisic acid cyclization is difficult to purify. What are the likely impurities?
Answer: Impurities in this reaction can include unreacted derrisic acid and byproducts from side reactions induced by the dehydrating agent. If acetic anhydride is used, acetylated intermediates or byproducts may be present. Purification can often be achieved through recrystallization, but chromatographic methods may be necessary for highly impure samples.
Route 3: Condensation Reactions
Question: I am attempting a condensation reaction to form the this compound core, but the yield is very low. What are the critical parameters for this type of synthesis?
Answer: Synthesis of the this compound core via condensation reactions, such as a Claisen-Schmidt condensation or similar approaches, can be complex. Low yields are often attributed to:
-
Base Selection: The choice of base is critical in condensation reactions. The base should be strong enough to deprotonate the acidic proton but not so strong as to cause side reactions.
-
Reaction Stoichiometry: The molar ratio of the reactants is a key parameter to optimize. An excess of one reactant may be necessary to drive the reaction to completion.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Experiment with a range of solvents to find the optimal conditions.
-
Removal of Water: In many condensation reactions, the removal of water as it is formed can help to drive the equilibrium towards the product. This can be achieved through azeotropic distillation or the use of a dehydrating agent.
Quantitative Data for Yield Enhancement
The following tables summarize quantitative data on the synthesis of this compound, providing a basis for comparison of different experimental conditions.
Table 1: Formation of this compound from Rotenone via Thermolysis
This table presents the yield of this compound from the thermal treatment of rotenone in an aqueous solution at 121°C over time. This method demonstrates a potential route for this compound synthesis, although it also produces other degradation products.
| Treatment Time (hours) | This compound Yield (mg/g of initial rotenone) |
| 1 | Not Reported |
| 2 | Not Reported |
| 3 | Not Reported |
| 6 | Not Reported |
| 12 | 258.8 ± 1.5 |
Data sourced from a study on the thermolysis transformation products of rotenone.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of this compound from Derrisic Acid
This protocol describes the cyclization of l-derrisic acid to this compound using acetic anhydride and sodium acetate.[1]
Materials:
-
l-Derrisic acid
-
Acetic anhydride
-
Sodium acetate (anhydrous)
Procedure:
-
Combine l-derrisic acid with acetic anhydride and anhydrous sodium acetate in a round-bottom flask.
-
Heat the reaction mixture under reflux. The exact temperature and time will need to be optimized. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add water to the reaction mixture to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of this compound.
General Synthesis Pathways
Caption: Overview of the primary synthetic routes to this compound.
Experimental Workflow: Synthesis from Derrisic Acid
Caption: Step-by-step workflow for this compound synthesis from Derrisic Acid.
References
Technical Support Center: Purity Assessment of Synthesized Dehydrorotenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized dehydrorotenone. The information is designed to assist with the purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of synthesized this compound?
A1: The primary analytical techniques for assessing the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
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HPLC is used to separate this compound from its impurities, allowing for quantification of purity. A common detection method is UV-Vis spectrophotometry.
-
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, enabling the identification of impurities by their mass-to-charge ratio (m/z).
-
NMR spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation and can confirm the identity of the synthesized this compound, as well as identify and quantify impurities with distinct spectral signatures.
Q2: What are the common impurities I should expect in synthesized this compound?
A2: Impurities in synthesized this compound can originate from starting materials, reagents, byproducts of the synthesis, or degradation of the final product. Potential impurities include:
-
Unreacted Starting Materials: Such as acetyl tubaic acid and 6,7-dimethoxychroman-3-one.
-
Reagents: Residual coupling agents like dicyclohexylcarbodiimide (DCC) or acid chlorides.
-
Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can lead to various structural isomers or related compounds.
-
Degradation Products: this compound is an oxidation product of rotenone. Exposure of rotenone to light and air can lead to the formation of this compound.[1] Conversely, further degradation of this compound is possible under harsh conditions.
-
Related Rotenoids: If the synthesis starts from a natural rotenone extract, other rotenoids like deguelin, rotenolone, and tephrosin could be present.
Q3: What are the key identification parameters for this compound?
A3: The key identification parameters for this compound are its molecular weight, and its characteristic spectroscopic data.
| Parameter | Value | Source |
| Molecular Formula | C₂₃H₂₀O₆ | [1] |
| Molecular Weight | 392.4 g/mol | [1] |
| Exact Mass | 392.12598835 Da | [1] |
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column overload | Decrease the injection volume or sample concentration. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Column contamination | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Ghost peaks | Contaminated mobile phase | Use fresh, HPLC-grade solvents and degas the mobile phase. |
| Carryover from previous injections | Run a blank gradient after each sample injection. | |
| Retention time drift | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuation in column temperature | Use a column oven to maintain a consistent temperature. | |
| Column aging | Replace the column. | |
| Unexpected peaks | Presence of impurities | See Q2 in the FAQ section. Use LC-MS to identify the m/z of the unknown peaks. |
| Air bubbles in the system | Degas the mobile phase and purge the pump. |
LC-MS Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal for this compound | Incorrect MS parameters | Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. |
| Inappropriate ionization mode | This compound can be analyzed in both positive and negative ion modes. Test both to determine the optimal mode. | |
| Poor chromatographic separation | Optimize the HPLC method to ensure the analyte is eluting as a sharp peak. | |
| Multiple peaks with the same m/z | Isomeric impurities | Optimize the chromatographic method to separate the isomers. Deguelin is a common isomer of rotenone.[1] |
| Unidentified peaks in the mass spectrum | Synthesis byproducts or degradation products | Compare the m/z of the unknown peaks with the masses of potential impurities (see FAQ Q2). |
NMR Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Broad peaks | Sample aggregation | Decrease the sample concentration. |
| Paramagnetic impurities | Remove any metal contaminants from the sample. | |
| Unexpected signals | Residual solvent | Compare the chemical shifts of the unknown signals with a list of common NMR solvents. |
| Synthesis-related impurities | Compare the spectrum to the spectra of starting materials and known byproducts. | |
| Incorrect integrations | Incomplete relaxation | Increase the relaxation delay (d1) in the acquisition parameters. |
Experimental Protocols
General HPLC Method for Rotenoid Separation
This method can be adapted for the purity assessment of this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 60% acetonitrile in water, ramping to 98% acetonitrile. The mobile phase can be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector at 294 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation for HPLC and LC-MS
-
Accurately weigh a small amount of the synthesized this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Sample Preparation for NMR
-
Dissolve approximately 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Logical troubleshooting flow for common HPLC issues.
References
Technical Support Center: LC-MS/MS Method Development for Dehydrorotenone Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a quantitative LC-MS/MS method for Dehydrorotenone. It is intended for researchers, scientists, and drug development professionals.
Experimental Workflow Overview
The overall workflow for the quantification of this compound involves several key stages, from receiving the sample to final data analysis. Each step presents unique challenges and requires careful optimization.
Caption: High-level experimental workflow for this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant for LC-MS/MS analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C23H20O6 | [1] |
| Molecular Weight | 392.4 g/mol | [1] |
| Monoisotopic Mass | 392.12598835 Da | [1] |
These properties are essential for calculating the precursor ion m/z in the mass spectrometer.
Q2: Which ionization mode is best for this compound analysis?
A2: Electrospray ionization (ESI) in positive ion mode is generally preferred for rotenoids like this compound. This is because the molecular structure is amenable to protonation, forming a stable [M+H]+ adduct. Full-scan spectra of similar rotenoids have shown a good response in positive ESI mode.[2]
Q3: What type of internal standard (IS) should be used for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., 13C- or D-labeled). SIL internal standards have nearly identical chemical properties and chromatographic behavior to the analyte, providing the most accurate correction for matrix effects and variability in sample preparation and instrument response.[3] If a SIL IS is not available, a structurally similar compound that is not present in the samples can be used as an alternative. For rotenone analysis, a deuterated analog has been successfully employed.[2]
Q4: What are typical limits of detection (LOD) and quantification (LOQ) for rotenoids using LC-MS/MS?
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components. The choice of method depends on the matrix type.
a) Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Serum)
LLE is a common technique for cleaning up biological fluid samples.[6]
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Aliquot Sample: Transfer 100 µL of the biological fluid into a microcentrifuge tube.
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Spike Internal Standard: Add the internal standard solution.
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Add Extraction Solvent: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)). Ethyl acetate has been successfully used for the extraction of rotenoids from human serum.[2]
-
Vortex: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a new tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
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Inject: The sample is now ready for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plant Tissue, Soil)
SPE provides a more thorough cleanup for complex matrices.[7][8]
-
Sample Homogenization: Homogenize the solid sample with an appropriate solvent (e.g., acetonitrile or methanol) to extract the analytes.[9]
-
Centrifuge and Collect Supernatant: Centrifuge the homogenate and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing methanol followed by water through it.
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
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Evaporation and Reconstitution: Evaporate the eluate and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables provide starting parameters for the LC-MS/MS method. These will likely require optimization for your specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 or C8 reversed-phase, e.g., 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 5-10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Gas Flow Rates | Optimize for your instrument (e.g., Cone Gas, Desolvation Gas) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Predicted MRM Transitions for this compound
Note: These are predicted transitions based on the structure of this compound and known fragmentation patterns of similar compounds. The optimal transitions and collision energies should be determined experimentally by infusing a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound | 393.1 [M+H]+ | To be determined experimentally | 20 - 40 |
| Rotenone (for reference) | 395.1 [M+H]+ | 192.1 | 22 |
| 203.1 | 22 | ||
| 213.1 | 20 |
The precursor ion for this compound is 2 Da less than that of Rotenone (C23H22O6, monoisotopic mass 394.14). The product ions are likely to be similar to those of Rotenone, and the collision energies would be in a comparable range.
Troubleshooting Guide
This section addresses common issues encountered during LC-MS/MS method development for this compound.
Caption: Troubleshooting flowchart for no or low signal.
Q: I am not seeing any peak for this compound. What should I check?
A:
-
Mass Spectrometer:
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
MRM Transitions: Verify that the correct precursor and product ion m/z values are entered in the acquisition method. Infuse a standard solution of this compound to confirm the optimal transitions and collision energies.
-
Ion Source: Check for a dirty or clogged ion source. Clean the source components as needed.
-
-
Liquid Chromatograph:
-
Mobile Phase Flow: Confirm that the LC pumps are delivering the mobile phase at the set flow rate and that there are no leaks in the system.
-
Column: Ensure the column is installed correctly and not clogged. Check for high backpressure.
-
Autosampler: Verify that the autosampler is injecting the sample correctly. Check the syringe and injection port for issues.
-
-
Sample:
-
Standard Viability: Ensure that your this compound standard is not degraded.
-
Sample Preparation: Review your sample preparation protocol. Inefficient extraction or loss of analyte during solvent evaporation can lead to no detectable signal.
-
Caption: Troubleshooting flowchart for poor peak shape.
Q: My this compound peak is tailing/fronting/split. How can I improve the peak shape?
A:
-
Peak Tailing:
-
Secondary Interactions: Acidic silanols on the silica backbone of the column can interact with the analyte. Adding a small amount of a weak acid like formic acid to the mobile phase can help reduce these interactions.
-
Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column or reverse-flush the analytical column (if recommended by the manufacturer).
-
-
Peak Fronting:
-
Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Dilute the sample or reduce the injection volume.
-
Temperature Mismatch: Ensure the column oven temperature is stable and uniform.
-
-
Split Peaks:
-
Clogged Frit: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly, resulting in split peaks. Replace the column.
-
Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.
-
Caption: Troubleshooting flowchart for matrix effects.
Q: My results are inconsistent between samples, and the recovery is low. What could be the cause?
A: This is often due to matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source, leading to ion suppression or enhancement.[10]
-
How to Identify Matrix Effects:
-
Perform a post-extraction addition experiment. Compare the signal of a standard spiked into a blank matrix extract to the signal of a standard in a clean solvent. A lower signal in the matrix extract indicates ion suppression, while a higher signal indicates ion enhancement.
-
-
How to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove more of the interfering matrix components.[1]
-
Modify Chromatography: Adjust the LC gradient to better separate this compound from the interfering compounds.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[3]
-
References
- 1. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rotenone Analysis by Liquid Chromatography-Tandem Mass Spectrometry with Information-Dependent Acquisition in a Fatal Case of Rotenone Poisoning with a Commercial Organic Insecticide Being Sold in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solid Phase Extraction Explained [scioninstruments.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. phenomenex.com [phenomenex.com]
Validation & Comparative
Dehydrorotenone vs. Rotenone: A Comparative Toxicological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicology of dehydrorotenone and rotenone, focusing on their mechanisms of action, acute toxicity, and the underlying cellular pathways. The information is supported by experimental data to assist researchers in understanding the relative risks and potential applications of these related compounds.
Executive Summary
Rotenone, a well-characterized mitochondrial complex I inhibitor, exhibits significantly higher toxicity across a range of organisms compared to its derivative, this compound. This difference in potency is attributed to structural variations that affect their interaction with the NADH:ubiquinone oxidoreductase enzyme. While both compounds induce oxidative stress and apoptosis, the concentration required to elicit these effects is considerably lower for rotenone. This guide will delve into the quantitative toxicological data, experimental methodologies for assessment, and the signaling pathways implicated in their toxic effects.
Quantitative Toxicology: A Comparative Overview
The acute toxicity of a substance is commonly measured by its median lethal dose (LD50), the dose required to kill 50% of a test population. A lower LD50 value indicates higher toxicity. The available data consistently demonstrates that rotenone is substantially more toxic than this compound.
| Compound | Species | Route of Administration | LD50 Value | Reference |
| Rotenone | Rat | Oral | 132 - 1500 mg/kg | [1] |
| Mouse | Oral | 350 mg/kg | [2] | |
| Rat | Intravenous | 0.5 - 2.5 mg/kg | ||
| Fish (Rainbow Trout) | Water | 0.015 - 0.035 mg/L (96h LC50) | ||
| This compound | Goldfish | Water | > 10 ppm (24h LC50) | |
| Mosquito Larvae | Water | > 100 ppm (24h LC50) |
Mechanism of Action: Inhibition of Mitochondrial Complex I
Both rotenone and this compound exert their primary toxic effect by inhibiting mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. This inhibition disrupts cellular respiration, leading to a cascade of downstream effects.
Experimental Protocol: Assay for Mitochondrial Complex I Inhibition
A common method to assess the inhibitory potential of compounds on mitochondrial complex I is a spectrophotometric assay.
Objective: To measure the decrease in NADH oxidation by isolated mitochondria in the presence of the test compounds.
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver, cultured cells)
-
NADH solution
-
Ubiquinone (Coenzyme Q1)
-
Potassium cyanide (KCN) or Antimycin A (to inhibit downstream complexes)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Rotenone and this compound solutions of varying concentrations
Procedure:
-
Mitochondria are isolated and their protein concentration is determined.
-
A reaction mixture is prepared containing the buffer, mitochondrial suspension, and KCN or Antimycin A.
-
The test compound (rotenone or this compound) is added to the experimental wells at various concentrations. A control well with no inhibitor is also prepared.
-
The reaction is initiated by the addition of NADH.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
The rate of NADH oxidation is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Expected Outcome: Rotenone will exhibit a significantly lower IC50 value compared to this compound, indicating its higher potency as a complex I inhibitor.
Downstream Effects: Oxidative Stress and Apoptosis
The blockage of the electron transport chain by rotenone and this compound leads to the leakage of electrons, which then react with molecular oxygen to produce reactive oxygen species (ROS) , such as superoxide radicals (O2•−) and hydrogen peroxide (H2O2). This increase in ROS overwhelms the cell's antioxidant defense mechanisms, resulting in oxidative stress . Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and ultimately trigger programmed cell death, or apoptosis .
Experimental Protocol: Measurement of Intracellular ROS
The production of intracellular ROS can be quantified using fluorescent probes.
Objective: To measure the levels of intracellular ROS in cells treated with rotenone or this compound.
Materials:
-
Cultured cells (e.g., neuronal cell lines like SH-SY5Y)
-
Cell culture medium
-
Rotenone and this compound solutions
-
Fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)
-
Fluorescence microscope or a microplate reader with fluorescence capabilities
Procedure:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are then treated with varying concentrations of rotenone or this compound for a specified period. Control cells are treated with the vehicle only.
-
After the treatment period, the cells are loaded with the DCFH-DA dye. DCFH-DA is non-fluorescent but is oxidized by ROS within the cells to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microscope or a microplate reader.
-
The increase in fluorescence intensity in the treated cells compared to the control cells is indicative of an increase in intracellular ROS levels.
Expected Outcome: Both rotenone and this compound will induce a dose-dependent increase in intracellular ROS. However, rotenone will likely induce a significant increase at much lower concentrations than this compound.
Signaling Pathways in Rotenone and this compound Toxicity
The toxic effects of these compounds are mediated through complex signaling pathways. While the pathways for rotenone have been more extensively studied, it is plausible that this compound, due to its similar mechanism of action, affects similar, albeit with lower potency.
Experimental Workflow for Investigating Toxicity
Caption: Experimental workflow for comparative toxicology.
Signaling Pathway of Rotenone-Induced Neurotoxicity
Caption: Rotenone-induced neurotoxicity signaling pathway.
Conclusion
The available evidence strongly indicates that rotenone is a more potent toxin than this compound. This difference is primarily due to its greater efficacy in inhibiting mitochondrial complex I. The subsequent cascade of events, including increased ROS production and induction of apoptosis, occurs at significantly lower concentrations for rotenone. For researchers in drug development, the lower toxicity of this compound and other rotenone analogs may present opportunities for developing compounds with more favorable therapeutic windows, particularly in areas where mitochondrial modulation is a target. Further research is warranted to establish a more comprehensive toxicological profile for this compound, including its chronic toxicity and effects on a wider range of organ systems.
References
Validating Dehydrorotenone as a Specific Mitochondrial Complex I Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dehydrorotenone's performance as a mitochondrial Complex I inhibitor against other well-established alternatives. The following sections present supporting experimental data, detailed protocols for validation, and a discussion of specificity to aid researchers in selecting the appropriate tool for their studies.
Introduction to Mitochondrial Complex I Inhibition
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC). It plays a critical role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This action helps establish the proton-motive force essential for ATP synthesis. Specific inhibitors of Complex I are invaluable tools for studying mitochondrial function, cellular metabolism, and disease models, particularly in neurodegenerative disorders and cancer.
This compound is a compound structurally related to Rotenone, a classical and potent Complex I inhibitor. This guide aims to validate the specificity and utility of this compound by comparing its inhibitory potency and potential off-target effects with those of Rotenone and other specific inhibitors.
Comparative Analysis of Complex I Inhibitors
The efficacy of a mitochondrial inhibitor is primarily determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its specificity for the intended target. Below is a quantitative comparison of this compound with other commonly used Complex I inhibitors.
Data Presentation: Inhibitory Potency
| Inhibitor | Target | IC50 Value | Notes |
| This compound | Mitochondrial Complex I (NADH oxidase activity) | 62.06 µM | Non-competitive type of inhibition.[1] |
| Rotenone | Mitochondrial Complex I | 25 nM - 2.2 µM | A wide range is reported, highly dependent on the experimental system and cell type.[2][3][4] |
| Piericidin A | Mitochondrial Complex I | ~0.020 µM - 0.061 µM | Potent inhibitor with neurotoxic properties.[5][6] |
| IACS-010759 | Mitochondrial Complex I | < 10 nM (typically 1.4 - 5.6 nM) | A highly potent and selective inhibitor currently in clinical development.[7][8][9] |
Summary of Findings: The data clearly indicates that this compound is a significantly less potent inhibitor of mitochondrial Complex I compared to Rotenone, Piericidin A, and IACS-010759. Its IC50 value is in the micromolar range, whereas the other inhibitors are effective at nanomolar concentrations. This lower potency raises questions about its utility as a primary tool for specific Complex I inhibition, as higher concentrations may increase the likelihood of off-target effects.
Off-Target Profile and Specificity
A critical aspect of validating an inhibitor is understanding its off-target effects. An ideal inhibitor interacts exclusively with its intended target.
-
Rotenone : While being a potent Complex I inhibitor, Rotenone is known to have significant off-target effects. It has been shown to inhibit microtubule assembly by binding directly to tubulin, an action that can confound studies on cell proliferation and cytoskeletal dynamics.[10][11] This lack of specificity is a major drawback for its use in certain experimental contexts.
-
This compound : The off-target profile of this compound is not well-characterized in the scientific literature. Its primary mention is often in the context of being a less toxic degradation product of Rotenone.[2] The absence of comprehensive studies on its interaction with other cellular targets, such as other mitochondrial complexes or cytosolic proteins like tubulin, represents a significant knowledge gap. Therefore, attributing cellular effects solely to Complex I inhibition when using this compound is challenging without further validation.
-
IACS-010759 : This compound was developed to be a highly selective inhibitor of Complex I and has been shown to have minimal off-target pharmacology, making it a more suitable tool for specifically probing the consequences of Complex I inhibition.[12]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of mitochondrial Complex I inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols for Inhibitor Validation
To rigorously assess the efficacy and specificity of a potential mitochondrial inhibitor like this compound, the following key experiments are recommended.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure mitochondrial respiration in intact cells.
Materials:
-
Cell culture plates (Seahorse XF compatible)
-
Extracellular flux analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Candidate inhibitor (this compound)
-
Mitochondrial stressors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).
Procedure:
-
Cell Seeding: Plate cells in a Seahorse XF plate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the hydrated sensor cartridge with the compounds to be injected. For a mitochondrial stress test, this includes Oligomycin, FCCP, and a Rotenone/Antimycin A mixture into ports A, B, and C, respectively. The candidate inhibitor (this compound) can be pre-incubated with the cells or injected from a port.
-
Assay Execution: Place the cell plate and the loaded cartridge into the extracellular flux analyzer and initiate the measurement protocol. The instrument will measure basal OCR, then sequentially inject the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the resulting OCR data to determine the effect of this compound on basal respiration, ATP production, and spare respiratory capacity. A specific Complex I inhibitor should significantly decrease basal and maximal respiration.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in mitochondrial membrane potential.
Materials:
-
Adherent or suspension cells
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
TMRE dye
-
FCCP (positive control for depolarization)
-
Assay buffer (e.g., PBS or HBSS)
Procedure:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate and treat them with various concentrations of this compound for the desired duration. Include untreated cells as a negative control and cells treated with FCCP (e.g., 10-20 µM for 15 minutes) as a positive control for depolarization.[10]
-
TMRE Staining: Add TMRE working solution to each well to a final concentration of 50-200 nM. Incubate for 15-30 minutes at 37°C, protected from light. The optimal concentration and incubation time may vary by cell line.
-
Washing: Gently aspirate the medium containing TMRE and wash the cells 2-3 times with pre-warmed assay buffer to remove background fluorescence.
-
Fluorescence Measurement: Add 100 µl of assay buffer to each well and immediately measure the fluorescence using a plate reader (Excitation/Emission ~549/575 nm) or visualize using a fluorescence microscope.
-
Data Analysis: A decrease in TMRE fluorescence intensity in this compound-treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential (depolarization), consistent with the inhibition of the electron transport chain.
Conclusion
Based on the available data, this compound functions as an inhibitor of mitochondrial Complex I. However, its validation as a specific inhibitor for research is weak when compared to other available compounds.
-
Potency: this compound is substantially less potent than Rotenone, Piericidin A, and IACS-010759, requiring high micromolar concentrations to achieve inhibition.
-
Specificity: The off-target profile of this compound is largely uncharacterized. In contrast, its parent compound, Rotenone, has known significant off-target effects on microtubule dynamics.[10][11] The lack of specificity data for this compound is a major limitation, as any observed cellular effects at the high concentrations required for Complex I inhibition could be due to unintended interactions.
For researchers requiring a highly specific and potent tool to study the direct consequences of Mitochondrial Complex I inhibition, newer generation compounds like IACS-010759 are superior alternatives.[7][9] While this compound does inhibit Complex I, its low potency and unvalidated specificity demand that any results obtained using this compound be interpreted with significant caution and corroborated with more specific tools.
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The specificity of mitochondrial complex I for ubiquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotenone inhibits mammalian cell proliferation by inhibiting microtubule assembly through tubulin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rotenone inhibition of tubulin self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dehydrorotenone and Other Natural Insecticides
A Guide for Researchers and Drug Development Professionals
The demand for effective and environmentally benign pest control solutions has spurred significant interest in natural insecticides. Among these, Dehydrorotenone, a rotenoid found in certain leguminous plants, presents a compelling case for investigation. This guide provides a comparative analysis of this compound with other prominent natural insecticides—Rotenone, Pyrethrins, and Azadirachtin—focusing on their insecticidal efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Insecticidal Efficacy
The insecticidal potency of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50), representing the dose or concentration required to kill 50% of a test population. The following tables summarize available data for this compound and its counterparts against various insect pests. It is important to note that direct comparative studies of this compound against Pyrethrins and Azadirachtin on the same insect species under identical conditions are limited. Therefore, this data is compiled from various studies and should be interpreted with consideration for the different experimental methodologies employed.
| Insecticide | Test Organism | Bioassay Method | LD50/LC50 | Citation |
| This compound | Armyworm (Spodoptera litura) Larvae | Topical Application | Inactive | [1] |
| Rotenone | Armyworm (Spodoptera litura) Larvae | Topical Application | 0.16 µg/g | [1] |
| Rotenone | Aphid (Rhopalosiphum padi) | Not Specified | LC50: 10.091 mg/L (24h), 7.146 mg/L (48h) | [2] |
| Rotenone | Whitefly (Bemisia tabaci) Nymphs | Not Specified | LC50: 14.84 mg/L (24h), 12.41 mg/L (48h) | [3] |
| Rotenone | Whitefly (Bemisia tabaci) Adults | Not Specified | LC50: 16.50 mg/L (24h), 13.73 mg/L (48h) | [3] |
| Pyrethrins | Aphid (Rhopalosiphum padi) | Not Specified | LC50: 5.161 mg/L (24h), 3.403 mg/L (48h) | [2] |
| Azadirachtin | Diamondback Moth (Plutella xylostella) 3rd Instar Larvae | Oral | LC50: 0.63 ppm | [4] |
| Azadirachtin | Tomato Leafminer (Tuta absoluta) 2nd Instar Larvae | Oral | LC50: 5.62 ppm | [4] |
| Azadirachtin | Desert Locust (Schistocerca gregaria) 4th Nymphal Instars | Feeding on Treated Leaves | LC50: 3.4% (72h) | [5] |
Mechanisms of Action: A Comparative Overview
The efficacy of these natural insecticides stems from their distinct modes of action, targeting different physiological and neurological pathways in insects.
This compound and Rotenone: As rotenoids, both this compound and its more studied counterpart, Rotenone, act as inhibitors of the mitochondrial electron transport chain. Specifically, they block the transfer of electrons from iron-sulfur centers in Complex I to ubiquinone. This disruption of cellular respiration leads to a failure in ATP production, ultimately causing paralysis and death. While both compounds share this mechanism, differences in their chemical structure can influence their potency.
Pyrethrins: This class of insecticides, derived from chrysanthemum flowers, targets the nervous system of insects. Pyrethrins act by modulating the voltage-gated sodium channels in nerve cells, forcing them to remain open for extended periods.[6] This leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and eventual death of the insect.[7]
Azadirachtin: Isolated from the seeds of the neem tree, Azadirachtin functions primarily as an insect growth regulator and an antifeedant.[4][8] It mimics the insect's natural hormones, particularly ecdysone, thereby disrupting the molting process and preventing larvae from developing into adults.[9] Azadirachtin can also deter feeding and interfere with reproduction.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these insecticides and a general workflow for insecticide bioassays.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variation in Rotenone and Deguelin Contents among Strains across Four Tephrosia Species and Their Activities against Aphids and Whiteflies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azadirachtin - Wikipedia [en.wikipedia.org]
- 5. Bioassay method for assessing insecticide susceptibility in thrips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. globalgarden.co [globalgarden.co]
- 9. researchgate.net [researchgate.net]
Dehydrorotenone: A Comparative Analysis of its Cytotoxic Effects on A549 and MCF7 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Dehydrorotenone, a naturally occurring rotenoid, on two distinct human cancer cell lines: A549 (non-small cell lung cancer) and MCF7 (breast adenocarcinoma). This document summarizes key experimental data, details relevant methodologies, and visualizes implicated signaling pathways to support further research and drug development efforts.
Data Presentation: Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in the A549 and MCF7 cell lines, providing a direct comparison of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 1.49 |
| MCF7 | Breast Adenocarcinoma | 2.18 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments typically employed to assess the cytotoxic and apoptotic effects of a compound like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
A549 and MCF7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 and MCF7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Annexin V-FITC and Propidium Iodide (PI) staining is a common method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
A549 and MCF7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Mandatory Visualization
Signaling Pathway Diagram
While the precise signaling pathways affected by this compound are still under investigation, related rotenoid compounds like Rotenone and Deguelin are known to impact the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The following diagram illustrates this putative pathway.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 value of a compound using the MTT assay.
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
A Comparative Guide to the Antioxidant Potential of Dehydrorotenone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of Dehydrorotenone and its analogs. Due to the limited availability of direct comparative studies on a wide range of this compound analogs, this guide synthesizes information from studies on structurally related rotenoids and flavonoids to infer structure-activity relationships and potential antioxidant efficacy.
Structure-Activity Relationship and Antioxidant Potential
This compound is a rotenoid, a class of naturally occurring compounds characterized by a specific ring system. The antioxidant activity of rotenoids and related flavonoids is significantly influenced by their chemical structure. Key structural features that dictate the antioxidant potential include the presence and position of hydroxyl (-OH) groups on the aromatic rings and the degree of unsaturation in the heterocyclic rings.
Generally, a greater number of hydroxyl groups correlates with higher antioxidant activity. This is because the hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction. The position of these hydroxyl groups is also crucial. For instance, a catechol (ortho-dihydroxy) group on the B-ring is a well-established motif for potent antioxidant activity in flavonoids, a principle that can be extrapolated to rotenoids.
To illustrate the expected antioxidant potential of this compound and its hypothetical analogs, the following table presents a qualitative comparison based on these established structure-activity relationships.
Table 1: Comparative Antioxidant Potential of this compound and Hypothetical Analogs
| Compound | Modification from this compound | Expected Antioxidant Potential (Qualitative) | Rationale |
| This compound | - | Moderate | The core structure possesses some antioxidant capabilities. |
| Analog 1 | Addition of a hydroxyl group to the A-ring | High | Increased hydrogen-donating capacity. |
| Analog 2 | Addition of a catechol group to the A-ring | Very High | The ortho-dihydroxy configuration significantly enhances radical scavenging. |
| Analog 3 | Removal of the methoxy groups | Low | Methoxy groups can contribute to antioxidant activity, and their removal may decrease it. |
| Analog 4 | Saturation of the C-ring double bond | Low to Moderate | The double bond contributes to the delocalization of the radical, enhancing stability. Its removal may decrease activity. |
Experimental Protocols
The antioxidant potential of this compound and its analogs can be evaluated using various in vitro assays. The following are detailed methodologies for two commonly employed experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Methodology:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample preparation: this compound and its analogs are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay procedure:
-
To 1.0 mL of each sample dilution, 2.0 mL of the DPPH solution is added.
-
The mixture is shaken vigorously and allowed to stand in the dark at room temperature for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
A control is prepared using 1.0 mL of the solvent instead of the sample solution.
-
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.
-
IC50 value determination: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging activity against the sample concentration. A lower IC50 value indicates a higher antioxidant potential.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Preparation of ABTS•+ solution: The ABTS•+ solution is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: this compound and its analogs are dissolved in a suitable solvent to prepare various concentrations.
-
Assay procedure:
-
To 10 µL of each sample dilution, 1.0 mL of the diluted ABTS•+ solution is added.
-
The mixture is incubated at room temperature for 6 minutes.
-
The absorbance is measured at 734 nm.
-
A control is prepared using 10 µL of the solvent instead of the sample solution.
-
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
IC50 value determination: The IC50 value is determined graphically by plotting the percentage of scavenging activity against the sample concentration. A lower IC50 value signifies a stronger antioxidant capacity.
Signaling Pathway: Nrf2-ARE Pathway Activation
One of the key mechanisms by which compounds like rotenoids may exert their antioxidant effects at the cellular level is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, which can be induced by compounds like rotenone, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Nrf2-ARE antioxidant response pathway.
Experimental Workflow for Antioxidant Assays
The general workflow for evaluating the antioxidant potential of this compound and its analogs using in vitro assays is depicted below.
Caption: In vitro antioxidant assay workflow.
In Silico Docking Analysis of Dehydrorotenone: A Comparative Guide to its Potential Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of Dehydrorotenone with potential protein targets. Due to the limited direct research on this compound, this guide leverages data from its closely related compound, Rotenone, and other molecules with similar structural features to predict and compare its binding affinities with key cellular proteins. This analysis focuses on three primary targets implicated in various cellular processes, including cancer and neurodegenerative diseases: Mitochondrial Complex I, PI3K/Akt signaling pathway proteins, and the anti-apoptotic protein Bcl-2.
Executive Summary
This compound, a derivative of the natural pesticide Rotenone, is explored for its potential interactions with crucial protein targets through computational docking simulations. This guide synthesizes available data to compare its predicted binding efficacy against that of known inhibitors for Mitochondrial Complex I, PI3K, Akt, and Bcl-2. The following sections present detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and computational workflows to aid in further research and drug discovery efforts.
Comparative Docking Analysis
The following tables summarize the binding affinities and key interacting residues of this compound (represented by its precursor, Rotenone) and other inhibitors with their respective target proteins.
Table 1: In Silico Docking Comparison for Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Rotenone (Proxy for this compound) | Mitochondrial Complex I | 6ZTQ | Not explicitly stated, but free energy profiles indicate strong binding | His59, Pro60, Phe63, Thr64, Met67, Tyr71, Pro121, Arg124, Gly125, Trp128, Met131, Phe132, Pro135 | [1] |
| Piericidin A | Mitochondrial Complex I | 6ZTQ | Not specified | Interacts within the ubiquinone-binding pocket | [2] |
| Annonaceous acetogenin | Mitochondrial Complex I | 7PSA | Not specified | Binds to the ubiquinone reduction site | [2] |
| IACS-2858 | Mitochondrial Complex I | 7B93 | Not specified | Binds to the ubiquinone reduction site | [2] |
Table 2: In Silico Docking Comparison for PI3K/Akt Signaling Pathway Proteins
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Flavonoids (Structural Analogs) | Akt1 | 4EKL | -7.0 to -9.5 | Not specified | Not specified |
| GDC-0068 (Capivasertib) | Akt1 | 4EKL | -9.2 | Not specified | Not specified |
| Ipatasertib | Akt1 | Not specified | -8.5 | Not specified | Not specified |
| Various Inhibitors | PI3Kα | 4JPS | -10.522 to -11.973 | Not specified | Not specified |
| Copanlisib | PI3Kα | 4JPS | -3.941 | Not specified | Not specified |
Table 3: In Silico Docking Comparison for Bcl-2
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Natural Polyphenols (Structural Analogs) | Bcl-2 | 2O21 | Not specified | Not specified | [3] |
| Venetoclax (ABT-199) | Bcl-2 | 4LVT | -9.8 | Not specified | Not specified |
| S1 Compound | Bcl-2 | Not specified | Not specified | Destroys alpha-helices | [4] |
Experimental Protocols
The following are generalized experimental protocols for in silico molecular docking based on methodologies recurrently found in the cited literature.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMM).
-
The protein structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of the ligand (e.g., this compound, other inhibitors) is obtained from a chemical database like PubChem or synthesized using chemical drawing software.
-
The ligand's geometry is optimized, and charges are assigned.
-
For flexible docking, the rotatable bonds in the ligand are defined.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD. These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various conformations of the ligand within the protein's active site.
-
The docking process generates multiple binding poses of the ligand.
-
-
Analysis of Results:
-
The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-ranked pose to understand the molecular basis of binding.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways and a typical workflow for in silico docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of anti-apoptotic Bcl-2 family proteins by natural polyphenols: new avenues for cancer chemoprevention and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor targeted at Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dehydrorotenone and Other Rotenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Dehydrorotenone and other prominent rotenoids. This document synthesizes available experimental data to facilitate informed decisions in research and development.
Rotenoids are a class of naturally occurring isoflavonoids, primarily recognized for their potent inhibitory effects on mitochondrial complex I (NADH:ubiquinone oxidoreductase). This mechanism of action has positioned them as valuable tools in studying mitochondrial respiration and as potential leads for developing new therapeutic agents and insecticides. This guide focuses on a head-to-head comparison of this compound with other key rotenoids, including Rotenone, Deguelin, Rotenolone, and Tephrosin, presenting quantitative data on their biological activities and detailed experimental methodologies.
Comparative Biological Activity of Rotenoids
The primary mechanism of action for rotenoids is the inhibition of mitochondrial complex I, a critical enzyme in the electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can subsequently trigger apoptotic cell death.[1] The potency of this inhibition varies among different rotenoid analogues, influencing their overall biological activity.
Inhibition of Mitochondrial Complex I
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. The following table summarizes the IC50 values of various rotenoids against NADH:ubiquinone oxidoreductase.
| Compound | IC50 (nM) for NADH:ubiquinone oxidoreductase inhibition |
| Rotenone | 6.9 |
| Deguelin | 10.6 |
| This compound | >10,000 |
| Rotenolone | Not explicitly found, but hydroxylated derivatives are generally less potent than the parent compound. |
| Tephrosin | Not explicitly found for complex I, but it is a known rotenoid. |
Data sourced from a study on hydroxylated rotenoids, which included Rotenone and Deguelin as positive controls. This compound's significantly higher IC50 value indicates a much lower potency in inhibiting mitochondrial complex I compared to Rotenone and Deguelin.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of rotenoids have been evaluated against various cancer cell lines. The IC50 values for cell viability are presented below, highlighting the differential potency of these compounds.
| Compound | Cell Line | IC50 (µM) |
| This compound | Data not available | - |
| Rotenone | Pancreatic Cancer (SW1990) | <2.62 |
| Pancreatic Cancer (PANC-1) | <0.82 | |
| Deguelin | Pancreatic Cancer (SW1990) | >2.62 |
| Pancreatic Cancer (PANC-1) | >0.82 | |
| Rotenolone | Colon Cancer (HCT 116) | 13.6 |
| Tephrosin | Pancreatic Cancer (SW1990) | 2.62 |
| Pancreatic Cancer (PANC-1) | 0.82 | |
| Pancreatic Cancer (CFPAC-1) | 2.91 | |
| Pancreatic Cancer (MIAPaCa) | 2.79 | |
| Colon Cancer (HCT 116) | 1.2 |
This data, compiled from multiple studies, indicates that Tephrosin and Rotenone exhibit significant cytotoxicity against pancreatic and colon cancer cell lines.[2][3] Rotenolone shows moderate activity against colon cancer cells.[3] While specific cytotoxicity data for this compound was not found in the reviewed literature, its low potency against mitochondrial complex I suggests it would likely have significantly lower cytotoxicity compared to Rotenone and Tephrosin.
Experimental Protocols
NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of rotenoids on mitochondrial complex I.
1. Preparation of Mitochondria:
-
Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver, or cultured cells) using differential centrifugation.
-
Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format using a spectrophotometer.
-
The reaction mixture contains a buffer (e.g., 50 mM potassium phosphate, pH 7.4), a source of electrons (e.g., 100 µM NADH), and an artificial electron acceptor (e.g., 100 µM decylubiquinone).
-
Add varying concentrations of the test rotenoid (dissolved in a suitable solvent like DMSO) to the wells.
-
Initiate the reaction by adding the mitochondrial preparation (e.g., 5-10 µg of mitochondrial protein).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the rotenoid relative to a control (containing only the solvent).
-
Plot the percentage of inhibition against the logarithm of the rotenoid concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Acute Toxicity Assays
The following are generalized protocols for assessing the acute toxicity of rotenoids in different model organisms.
1. Mosquito Larvicidal Assay:
-
Use late third or early fourth instar larvae of a standard mosquito species (e.g., Aedes aegypti).
-
Prepare a series of dilutions of the test rotenoid in a suitable solvent (e.g., acetone).
-
Add a defined number of larvae (e.g., 20-25) to beakers containing a fixed volume of dechlorinated water.
-
Add the rotenoid solutions to the beakers to achieve the desired final concentrations. Include a solvent control and a negative control (water only).
-
Record the number of dead larvae after a specific time period (e.g., 24 hours).
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.[4][5]
2. Goldfish Acute Toxicity Assay:
-
Acclimate goldfish of a uniform size to laboratory conditions.
-
Prepare a range of concentrations of the rotenoid in dechlorinated water in test aquaria.
-
Introduce a set number of fish into each aquarium.
-
Observe the fish for signs of toxicity and record mortality at regular intervals over a defined period (e.g., 96 hours).
-
Calculate the LC50 value at different time points using appropriate statistical methods.
3. Rodent (Mouse) Acute Oral Toxicity Assay:
-
Use a standardized strain of mice, housed under controlled environmental conditions.
-
Administer a single oral dose of the rotenoid, typically dissolved or suspended in a suitable vehicle (e.g., corn oil), to groups of mice.
-
Use a range of doses to determine the lethal dose range. Include a control group that receives only the vehicle.
-
Observe the animals for clinical signs of toxicity and mortality for a period of up to 14 days.
-
Record body weights at regular intervals.
-
Perform a gross necropsy on all animals at the end of the study.
-
Calculate the LD50 (lethal dose for 50% of the population) using a recognized statistical method.[6][7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by rotenoids and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of rotenoid-induced apoptosis.
References
- 1. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Larvicidal activity and in vitro regulation of rotenoids from Cassia tora L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jphytolres.org [jphytolres.org]
- 6. Acute toxicity study in rodents | Bienta [bienta.net]
- 7. researchgate.net [researchgate.net]
Dehydrorotenone Efficacy: A Comparative Statistical Analysis
For researchers and drug development professionals exploring novel therapeutic agents, this guide provides a comprehensive comparison of the efficacy of Dehydrorotenone against its parent compound, Rotenone, and another related rotenoid, Deguelin. The following sections present quantitative cytotoxicity data, detailed experimental protocols for the cited assays, and visualizations of the experimental workflow and a proposed signaling pathway for this compound-induced apoptosis.
Comparative Cytotoxicity Data
The in vitro cytotoxic effects of this compound, Rotenone, and Deguelin were evaluated across three distinct human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, indicate that while this compound exhibits cytotoxic activity, it is generally less potent than Rotenone and Deguelin in the cell lines tested.
| Compound | Hepa 1c1c7 (Mouse Hepatoma) IC50 (µM) | MCF-7 (Human Breast Cancer) IC50 (µM) | NB 41A3 (Mouse Neuroblastoma) IC50 (µM) |
| This compound | >10 | >10 | >10 |
| Rotenone | 0.007 | 0.015 | 0.004 |
| Deguelin | 0.004 | 0.010 | 0.003 |
Experimental Protocols
The cytotoxicity data presented above were obtained using standardized colorimetric assays that measure cell viability. The general protocols for these assays are detailed below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. Thus, the amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Rotenone, Deguelin) and a vehicle control. Incubate for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acid Phosphatase Assay
This assay relies on the activity of the lysosomal enzyme acid phosphatase, which is present in viable cells. The enzyme catalyzes the hydrolysis of p-nitrophenyl phosphate to p-nitrophenol, a yellow product that can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps of cell seeding and compound treatment as described for the MTT assay.
-
Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer containing a substrate for acid phosphatase (e.g., p-nitrophenyl phosphate) and a detergent (e.g., Triton X-100).
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) to allow the acid phosphatase to convert the substrate.
-
Reaction Termination: Stop the enzymatic reaction by adding a stop solution (e.g., sodium hydroxide).
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at a wavelength of 405 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.
Visualizations
The following diagrams illustrate the experimental workflow for determining cytotoxicity and a proposed signaling pathway for this compound-induced apoptosis.
Experimental workflow for cytotoxicity assessment.
Proposed signaling pathway for this compound-induced apoptosis.
Disclaimer: The proposed signaling pathway for this compound is based on studies of the closely related compound, Dihydrorotenone. Further research is required to definitively elucidate the specific molecular mechanisms of this compound.
Replicating Published Findings on Dehydrorotenone's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydrorotenone, a natural compound structurally related to rotenone, has garnered scientific interest for its diverse biological activities. This guide provides a comprehensive comparison of published findings on this compound's effects, with a focus on its anticancer and neurotoxic properties. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these studies.
Anticancer Activity of this compound
This compound has been shown to induce apoptosis in human plasma cells, suggesting its potential as an anticancer agent. The primary mechanism involves the induction of endoplasmic reticulum (ER) stress and the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]
Quantitative Data Summary
| Cell Line | Treatment Concentration | Key Findings | Reference |
| LP1 (Human Plasma Cells) | Indicated Concentrations | Induces apoptosis via caspase-3, -8, and -9 activation.[2] | [2] |
| KMS11 (Human Plasma Cells) | Indicated Concentrations | Induces apoptosis via caspase-3, -8, and -9 activation.[2] | [2] |
| LP1 and OPM2 (Human Plasma Cells) | Not Specified | Pre-treatment with p38 inhibitor SB203580 partially blocks DHR-induced apoptosis.[2] | [2] |
Experimental Protocols
Cell Culture and Treatment:
-
Cell Lines: Human plasma cell lines LP1, KMS11, and OPM2 were utilized.[2]
-
Treatment: Cells were treated with varying concentrations of this compound (DHR) for specified durations (e.g., 24 hours).[2] For inhibitor studies, cells were pre-treated with the p38 inhibitor SB203580 for 30 minutes before DHR administration.[2]
Immunoblotting Assay:
-
Objective: To detect the expression levels of apoptosis-associated proteins.
-
Procedure:
-
Cell lysates were prepared from treated and untreated cells.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was incubated with primary antibodies against caspase-3, -8, -9, and GAPDH (as a loading control).[2]
-
Following incubation with a secondary antibody, the protein bands were visualized.
-
Signaling Pathway
The proposed mechanism of this compound-induced apoptosis in human plasma cells is initiated by mitochondrial dysfunction, leading to ER stress and subsequent activation of the p38 MAPK pathway.[1][2]
Caption: this compound-induced apoptosis pathway in human plasma cells.
Role in Neurotoxicity Studies (Rotenone-Induced Parkinson's Disease Models)
This compound's parent compound, rotenone, is a well-established tool for inducing Parkinson's disease (PD) in animal models.[3][4] Rotenone inhibits mitochondrial complex I, leading to oxidative stress, neuroinflammation, and apoptosis of dopaminergic neurons.[4][5] While this compound itself is not typically studied for neuroprotective effects, understanding the mechanisms of rotenone-induced neurotoxicity is crucial for developing and testing potential therapeutic agents.
Key Signaling Pathways in Rotenone-Induced Neurotoxicity
Several signaling pathways are implicated in rotenone-induced neuronal cell death, including the JNK and p38 MAP kinase pathways and the mTOR signaling pathway.[4][6]
JNK and p38 MAP Kinase Pathway: Rotenone treatment in human dopaminergic SH-SY5Y cells leads to the phosphorylation and activation of c-Jun, JNK, and p38 MAP kinase, ultimately resulting in caspase-dependent apoptosis.[4]
Caption: Rotenone-induced apoptosis via JNK and p38 MAPK pathways.
mTOR Signaling Pathway: Rotenone can induce neuronal apoptosis by inhibiting the mTOR signaling pathway in a manner dependent on intracellular calcium and hydrogen peroxide.[6] This inhibition affects downstream effectors crucial for cell survival.
Caption: Rotenone-induced apoptosis via mTOR signaling pathway inhibition.
Experimental Protocols for Neurotoxicity Studies
In Vitro Model:
-
Cell Line: Human dopaminergic SH-SY5Y cells are commonly used.[4][7]
-
Treatment: Cells are treated with nanomolar concentrations of rotenone.[4]
-
Assays: Apoptosis is assessed by methods such as TUNEL staining or measuring caspase activity. Activation of signaling pathways is determined by immunoblotting for phosphorylated forms of key proteins (e.g., phospho-c-Jun, phospho-JNK, phospho-p38).[4]
In Vivo Model (Rotenone-Induced PD):
-
Animal Model: Rats are often used.
-
Administration: Rotenone is administered to induce PD-like symptoms.
-
Evaluation: The effects of potential neuroprotective agents are evaluated by behavioral tests, histological analysis of dopaminergic neuron loss, and measurement of neurochemical markers.[3]
Anti-Inflammatory Context
While direct studies on the anti-inflammatory activity of this compound are limited in the provided search results, the broader context of neuroinflammation is central to the pathology of rotenone-induced neurodegeneration.[5][8] The activation of microglia and the release of pro-inflammatory cytokines are key events in this process.[9] Therefore, agents that can mitigate this inflammatory response are of significant interest for neuroprotection. The anti-inflammatory properties of various natural compounds are often attributed to their antioxidant effects and their ability to modulate inflammatory signaling pathways.[10]
References
- 1. The natural pesticide dihydrorotenone induces human plasma cell apoptosis by triggering endoplasmic reticulum stress and activating p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Natural Pesticide Dihydrorotenone Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and therapeutic effects of calcitriol in rotenone-induced Parkinson’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and Anti-oxidant Activity of Hidrox® in Rotenone-Induced Parkinson's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rotenone induces apoptosis via activation of bad in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory properties rather than anti-oxidant capability is the major mechanism of neuroprotection by sodium salicylate in a chronic rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory Mechanisms of Neurodegeneration in Toxin-Based Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiinflammatory potency of dehydrocurdione, a zedoary-derived sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrorotenone's Inhibitory Profile: A Comparative Analysis with Commercial Pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrorotenone, a derivative of the naturally occurring insecticidal compound rotenone, presents a subject of scientific inquiry regarding its potential as a pest control agent. Rotenone, extracted from the roots of plants in the Fabaceae family, has a long history of use as a broad-spectrum insecticide and piscicide.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial electron transport chain Complex I (NADH:ubiquinone oxidoreductase), a critical component of cellular respiration.[1] this compound is formed through the oxidation of rotenone.[3] While some evidence suggests its toxicity to insects, a comprehensive understanding of its inhibitory effects, particularly in comparison to established commercial pesticides, is lacking, with some studies even reporting it to be inactive. This guide provides a comparative overview of the inhibitory effects of rotenone, as a proxy for its derivative this compound, against a panel of commercial pesticides, supported by experimental data and detailed methodologies.
Comparative Inhibitory Effects
A direct comparison of the insecticidal efficacy of this compound is hampered by a lack of consistent, publicly available data. One study reported this compound to be completely inactive against the larvae of Spodoptera litura (armyworm). Conversely, other sources indicate that this compound, as a degradation product of rotenone, is toxic to insects.[3] Given this conflicting information and the scarcity of quantitative data for this compound, this guide will focus on the well-documented inhibitory effects of its parent compound, rotenone.
The following tables summarize the 50% lethal concentration (LC50) values of rotenone and various commercial pesticides against the common agricultural pest, Spodoptera litura. Lower LC50 values indicate higher toxicity.
Table 1: Comparative Toxicity (LC50) of Rotenone and Commercial Insecticides against Spodoptera litura
| Insecticide Class | Active Ingredient | LC50 (ppm) | Exposure Time |
| Rotenoid | Rotenone | 10.091 | 24 hours [4] |
| Diamide | Chlorantraniliprole | 0.072 | 24 hours[4] |
| Flubendiamide | 0.023 | 24 hours[4] | |
| Pyrethroid | Cypermethrin | 2.570 | 24 hours[4] |
| Deltamethrin | 342 | 24 hours[5] | |
| Bifenthrin | 365 | 24 hours[5] | |
| Organophosphate | Chlorpyrifos | 1.486 | 24 hours[4] |
| Neonicotinoid | Imidacloprid | Not widely reported for S. litura | - |
| Spinosyn | Spinosad | 0.001 | 72 hours[6] |
| Avermectin | Emamectin benzoate | 0.82 | 24 hours[5] |
Note: The LC50 values presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions. They serve as an indicative comparison of relative toxicity.
Mechanism of Action: Inhibition of Mitochondrial Complex I
Rotenone and its derivatives, including this compound, are known to exert their toxic effects by inhibiting Complex I of the mitochondrial electron transport chain.[1] This disruption of cellular respiration leads to a cascade of events culminating in cell death.
References
- 1. A New Quinone-Based Inhibitor of Mitochondrial Complex I in D-Conformation, Producing Invasion Reduction and Sensitization to Venetoclax in Breast Cancer Cells [mdpi.com]
- 2. Rotenone - Wikipedia [en.wikipedia.org]
- 3. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation in Rotenone and Deguelin Contents among Strains across Four Tephrosia Species and Their Activities against Aphids and Whiteflies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dehydrorotenone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of dehydrorotenone in a laboratory setting. The procedures outlined below are designed to ensure the safety of all personnel and compliance with general hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If handling this compound powder or creating aerosols, a dust mask or respirator may be necessary. Work in a well-ventilated area or a chemical fume hood.[2]
Avoid all personal contact with this compound, including inhalation of dust or vapors.[2] In case of accidental exposure, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
This compound Waste Classification
This compound should be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) and by specific listings.[5][6] Based on the known toxicity of rotenone, it is prudent to assume this compound waste will be classified as toxic.[2]
| Waste Characteristic | Likely Classification for this compound | EPA Waste Code (Anticipated) |
| Toxicity | Harmful if swallowed or absorbed. Toxic to aquatic life.[2] | D004 - D043 (Dependent on leachable concentrations) |
| Ignitability | Likely a combustible solid, but not highly flammable.[2] | Not likely D001 |
| Corrosivity | Not expected to be corrosive. | Not likely D002 |
| Reactivity | Not expected to be reactive under normal conditions.[3] | Not likely D003 |
This table is based on general knowledge of related compounds. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for precise waste code assignment.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management service. Do not dispose of this compound down the drain or in regular trash. [7][8]
1. Waste Minimization: Before beginning work, plan experiments to minimize the generation of this compound waste.[7] Order only the necessary quantities of the chemical.
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated labware like weigh boats and filter paper) in a designated, clearly labeled, and compatible hazardous waste container.[9] The container should be made of a material that will not react with the chemical and must have a tight-fitting lid.[10]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[11]
-
Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled as "chemically contaminated."[11]
3. Labeling: All waste containers must be clearly labeled with the following information:[7]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic")
4. Storage: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9] The SAA should be a secondary containment area to prevent spills. Ensure that incompatible chemicals are stored separately.[9]
5. Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time (check with your institution's EHS, often up to 12 months for partially filled containers), contact your institution's EHS or hazardous waste management office to arrange for pickup.[7][9]
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
Emergency Spill Procedures
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Secure the Area: Prevent entry into the spill area.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For minor spills of solid material, you may proceed with cleanup if you are trained and have the proper equipment. For major spills or any liquid spills, contact your institution's EHS immediately.
-
Cleanup (for minor solid spills):
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2]
-
Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.[2]
-
Decontaminate the area with a suitable cleaning agent and wipe clean.
-
Collect all cleanup materials (e.g., absorbent, wipes, contaminated PPE) in the hazardous waste container.
-
Label the container and arrange for disposal.
-
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene plan and hazardous waste disposal procedures. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical safety and disposal.
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Rotenone - Safety Data Sheet [chemicalbook.com]
- 4. 1',2'-dihydrorotenone - Safety Data Sheet [chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. kdhe.ks.gov [kdhe.ks.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling Dehydrorotenone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Dehydrorotenone. This document provides crucial, immediate safety protocols and logistical plans to foster a secure research environment. Given that this compound is a derivative of Rotenone, and specific safety data for this compound is limited, the following guidance is conservatively based on the well-documented hazards of Rotenone.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound and its parent compound, Rotenone, is fundamental to safe handling.
| Property | This compound | Rotenone |
| Molecular Formula | C₂₃H₂₀O₆[1][2] | C₂₃H₂₂O₆[3] |
| Molecular Weight | 392.4 g/mol [1][2] | 394.4 g/mol [3] |
| Appearance | Not specified, likely a crystalline solid. | Colorless to brownish crystals or a white to brownish-white crystalline powder[3]. |
| Solubility | Not specified. | Soluble in ether and acetone, slightly soluble in ethanol[4]. Readily soluble in acetone, carbon disulfide, ethyl acetate, and chloroform. Less soluble in diethyl ether, alcohols, petroleum ether, and carbon tetrachloride[3]. |
| Stability | Decomposes upon exposure to light and air[3]. Colorless solutions in organic solvents can oxidize and change color from yellow to deep red, potentially depositing this compound crystals[3]. | Stable under normal temperatures and pressures but is sensitive to light and air[5]. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.
| PPE Category | Level of Protection & Recommended Equipment |
| Eye and Face Protection | Minimum: Safety glasses with side shields. Recommended: Chemical safety goggles.[5] For splash hazards: A face shield in addition to goggles is required. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6] Always inspect gloves for integrity before use and wash hands thoroughly after removal. Lab Coat: A standard lab coat should be worn. Coveralls: For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.[6] |
| Respiratory Protection | For handling powders outside of a fume hood: A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95, R95, or P95) is necessary.[5] Higher exposure potential: A full-facepiece respirator or a powered air-purifying respirator (PAPR) should be used.[7] |
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is critical to prevent accidental exposure and contamination.
Handling Procedures
-
Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
General Hygiene: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[8]
-
Weighing: When weighing the powder, use a balance inside the fume hood or a vented balance safety enclosure.
-
Solutions: Prepare solutions inside the fume hood. Be aware that solutions in organic solvents can oxidize upon exposure to air and light, indicated by a color change.[3]
Storage Plan
-
Container: Store in a tightly sealed, clearly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and alkalis.[5][7]
-
Light and Air Sensitivity: Protect from light and air.[5] Consider storing under an inert atmosphere.[5]
Emergency and Disposal Plan
A clear and practiced emergency and disposal plan is crucial for mitigating the impact of accidental releases and ensuring compliant waste management.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.[10] |
| Inhalation | Move the individual to fresh air at once.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
Spill Response Protocol
A minor spill of this compound powder can be managed by trained laboratory personnel by following these steps:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in the PPE section.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep or vacuum the absorbed material into a labeled, sealable waste container. Use a vacuum cleaner equipped with a HEPA filter.[8]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe dry.
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.
For a major spill, evacuate the laboratory immediately, close the doors, and contact the institution's emergency response team.
Disposal Plan
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[8][11] Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for a minor this compound powder spill cleanup.
Caption: Workflow for a Minor this compound Spill Cleanup.
References
- 1. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rotenone - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
